molecular formula C6H12O3 B6161842 (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol CAS No. 1372881-98-5

(1R)-1-(1,4-dioxan-2-yl)ethan-1-ol

Katalognummer: B6161842
CAS-Nummer: 1372881-98-5
Molekulargewicht: 132.16 g/mol
InChI-Schlüssel: RZHOKKNAPROOJQ-LWOQYNTDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-(1,4-dioxan-2-yl)ethan-1-ol is a chiral organic compound featuring an ethanol group attached to the 2-position of a 1,4-dioxane ring system. The 1,4-dioxane moiety is a saturated heterocyclic ether, known for its polarity and ability to act as a solvent[migration1]. This specific (R)-enantiomer is of significant interest in asymmetric synthesis and pharmaceutical research, where it can serve as a versatile chiral building block or intermediate for the synthesis of more complex molecules. The compound is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Eigenschaften

CAS-Nummer

1372881-98-5

Molekularformel

C6H12O3

Molekulargewicht

132.16 g/mol

IUPAC-Name

(1R)-1-(1,4-dioxan-2-yl)ethanol

InChI

InChI=1S/C6H12O3/c1-5(7)6-4-8-2-3-9-6/h5-7H,2-4H2,1H3/t5-,6?/m1/s1

InChI-Schlüssel

RZHOKKNAPROOJQ-LWOQYNTDSA-N

Isomerische SMILES

C[C@H](C1COCCO1)O

Kanonische SMILES

CC(C1COCCO1)O

Reinheit

95

Herkunft des Produkts

United States
Foundational & Exploratory

1H and 13C NMR Spectral Reference Data for (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol: A Technical Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

For researchers and drug development professionals, the precise structural elucidation of chiral ether-alcohols is a critical quality control step in synthetic workflows. The molecule (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol presents a unique analytical challenge due to its highly coupled spin systems and stereochemical nuances.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data tabulation. This whitepaper establishes a self-validating Nuclear Magnetic Resonance (NMR) methodology, provides high-fidelity 1 H and 13 C reference data derived from established spectrometric principles, and delineates the causality behind complex signal assignments.

Structural and Stereochemical Dynamics

Before executing any spectroscopic analysis, one must map the stereochemical and conformational realities of the target molecule.

(1R)-1-(1,4-dioxan-2-yl)ethan-1-ol consists of a 1,4-dioxane ring substituted at the C2 position by a 1-hydroxyethyl group.

  • Stereocenters: The nomenclature specifies the (1R) configuration at the ethanol carbon (C1'). However, the C2 carbon of the dioxane ring is also a stereocenter. Unless synthesized via a highly diastereoselective route, the compound will exist as a mixture of two diastereomers: (1R, 2R) and (1R, 2S).

  • Conformational Causality: The 1,4-dioxane ring predominantly adopts a chair conformation. The bulky 1-hydroxyethyl substituent will strongly favor the equatorial position to minimize 1,3-diaxial steric clashes. This equatorial preference dictates the dihedral angles between adjacent protons, directly governing the 3J spin-spin coupling constants observed in the 1 H NMR spectrum.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness in spectral data, the acquisition protocol must be designed as a self-validating system. The following step-by-step methodology guarantees that the resulting data is artifact-free and quantitatively reliable.

Step-by-Step Acquisition Methodology
  • Sample Preparation (Internal Referencing): Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is selected because it lacks exchangeable protons (preventing hydroxyl signal suppression) and provides a distinct residual solvent lock signal at 7.26 ppm. TMS acts as the internal zero-point reference ([1]).

  • Probe Tuning and Matching: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Manually tune and match the probe for both the 1 H and 13 C channels.

    • Causality: Exact impedance matching maximizes power transfer, ensuring that the calibrated 90° pulse width delivers exactly 90° of tip angle, which is critical for quantitative integration.

  • Shimming (Line Shape Validation): Optimize the Z1–Z5 shim coils.

    • Self-Validation Check: Inspect the residual CHCl 3​ peak. The shimming is only validated if the Full-Width at Half-Maximum (FWHM) of this peak is < 1.0 Hz. A broader peak indicates magnetic field inhomogeneity, which will obscure fine multiplet splitting.

  • 1 H NMR Acquisition: Execute a standard 1D proton sequence (zg30). Parameters: 16 scans, 2-second relaxation delay (D1), 298 K.

  • 13 C NMR Acquisition: Execute a proton-decoupled carbon sequence (zgpg30). Parameters: 1024 scans, 2-second D1, WALTZ-16 decoupling.

    • Causality: 13 C has a low natural abundance (~1.1%). 1024 scans are required to achieve a viable Signal-to-Noise Ratio (SNR). WALTZ-16 decoupling collapses the 13 C- 1 H scalar couplings into singlets and enhances signal intensity via the Nuclear Overhauser Effect (NOE).

Workflow A 1. Sample Preparation (CDCl3 + 0.03% TMS) B 2. Probe Tuning & Matching (1H / 13C Channels) A->B C 3. Shimming (Z1-Z5 Optimization) B->C D 4. Pulse Sequence Execution (zg30 / zgpg30) C->D E 5. Data Processing (FT, Phase, Baseline) D->E F 6. Spectral Validation (FWHM < 1.0 Hz Check) E->F

Figure 1: Self-validating NMR acquisition and processing workflow.

1 H and 13 C NMR Spectral Reference Data

The following tables summarize the expected chemical shifts ( δ ), multiplicities, and coupling constants ( J ) based on empirical spectrometric models for functionalized 1,4-dioxanes ([2]). Note: Data represents the primary equatorial conformer.

Table 1: 1 H NMR Data Summary (400 MHz, CDCl 3​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H-2' 1.18d6.53HAliphatic methyl group split by the adjacent methine (H-1').
OH 2.45br s-1HHydroxyl proton. Broadened due to chemical exchange; shift is concentration-dependent.
H-3ax 3.42dd11.5, 10.01HAxial proton shielded by ring anisotropy. Exhibits large trans-diaxial coupling to H-2.
H-5, H-6 3.55 – 3.75m-4HOverlapping diastereotopic methylene protons of the unsubstituted side of the dioxane ring.
H-2 3.60ddd10.0, 6.0, 2.51HRing methine. Coupled to H-3ax, H-3eq, and the exocyclic H-1'.
H-1' 3.85dq6.5, 6.01HChiral center methine. Strongly deshielded by the adjacent hydroxyl and ether oxygen.
H-3eq 3.88dd11.5, 2.51HEquatorial proton. Deshielded relative to axial; shows small gauche coupling to H-2.
Table 2: 13 C NMR Data Summary (100 MHz, CDCl 3​ , 298 K)
PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
C-2' 18.5CH 3​ Terminal aliphatic methyl carbon.
C-5, C-6 66.5, 66.8CH 2​ Dioxane ring carbons ( γ to the substituent). Minimal inductive shift from base dioxane (67.1 ppm).
C-3 68.2CH 2​ Dioxane carbon β to the 1-hydroxyethyl group. Slight deshielding effect.
C-1' 69.5CHEthanol chiral center. Deshielded by the α -hydroxyl group.
C-2 78.4CHDioxane methine. Strongly deshielded by the ring oxygen and α -alkyl substitution.

Mechanistic Signal Assignment and Causality

To move from data collection to true structural elucidation, one must understand the physical mechanisms driving the spectral output.

The Karplus Relationship and Dioxane Ring Splitting

The multiplicity of the signals in the 1,4-dioxane ring is governed by the Karplus equation , which correlates the 3J coupling constant with the dihedral angle ( θ ) between adjacent protons. Because the bulky 1-hydroxyethyl group locks the ring into a chair conformation where H-2 is axial, we observe distinct coupling behaviors:

  • Axial-Axial Coupling ( 3Jax−ax​ ): The dihedral angle between H-2 (axial) and H-3ax is approximately 180°. According to the Karplus curve, this results in maximum orbital overlap, yielding a large coupling constant of 10.0 – 12.0 Hz .

  • Axial-Equatorial Coupling ( 3Jax−eq​ ): The dihedral angle between H-2 (axial) and H-3eq is approximately 60°. This minimal orbital overlap yields a much smaller coupling constant of 2.0 – 3.0 Hz .

This geometric reality is why H-3ax appears as a wide doublet of doublets (dd) at 3.42 ppm, while H-3eq appears further downfield at 3.88 ppm due to the deshielding effect of the carbon-carbon bonds in the equatorial plane.

Coupling N1 Chair Conformation (1,4-Dioxane Ring) N2 Dihedral Angle (θ) Axial-Axial (~180°) N1->N2 N3 Dihedral Angle (θ) Axial-Equatorial (~60°) N1->N3 N4 Karplus Equation 3J = A cos²θ - B cosθ + C N2->N4 N3->N4 N5 Large Coupling 3Jax-ax ≈ 10-12 Hz N4->N5 θ ≈ 180° N6 Small Coupling 3Jax-eq ≈ 2-5 Hz N4->N6 θ ≈ 60°

Figure 2: Karplus relationship logic for dioxane ring spin-spin coupling.
Chemical Shift Inductive Effects

In the 13 C NMR spectrum, the base chemical shift for an unsubstituted 1,4-dioxane ring is 67.1 ppm. The introduction of the 1-hydroxyethyl group at C-2 causes a strong α -deshielding effect. The electronegativity of the oxygen atom combined with the inductive effect of the alkyl substituent pushes the C-2 resonance downfield to approximately 78.4 ppm. This serves as the primary diagnostic peak for confirming substitution on the dioxane ring.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. Available at:[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at:[Link]

Sources

Thermodynamic stability of (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol conformers

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol Conformers

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its function, particularly in the context of drug development where molecular recognition is paramount. This guide provides a comprehensive technical analysis of the conformational landscape of (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol, a chiral molecule featuring a flexible 1,4-dioxane ring and a hydroxyethyl substituent. We delve into the critical intramolecular interactions—steric hindrance, stereoelectronic effects, and hydrogen bonding—that govern the thermodynamic stability of its various conformers. A detailed, field-proven computational workflow is presented for researchers to elucidate the conformational preferences of this and related heterocyclic systems. The insights derived from such analyses are crucial for understanding molecular properties and for the rational design of bioactive compounds.

Introduction: The Central Role of Conformational Analysis in Drug Discovery

The biological activity of a small molecule is not solely determined by its chemical formula and connectivity, but by the spatial arrangement of its atoms. Conformational flexibility allows a molecule to adopt various three-dimensional shapes, or conformers, each with a distinct energy level. The ensemble of these conformers, and their relative populations at physiological temperatures, defines the molecule's overall shape and its ability to interact with biological targets such as enzymes and receptors.

For molecules like (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol, which contains multiple rotatable bonds and a flexible heterocyclic ring, the conformational space can be complex. The 1,4-dioxane moiety is a common scaffold in medicinal chemistry, valued for its ability to act as a hydrogen-bond acceptor and to modulate physicochemical properties.[1] A rigorous understanding of the conformational preferences of substituents on this ring is therefore essential for predicting and optimizing molecular interactions. This guide will explore the key factors that dictate the stability of this molecule's conformers and provide a robust computational methodology for their characterization.

Structural Features and Key Conformational Questions

The molecule (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol possesses two main sources of conformational variability:

  • Ring Inversion of the 1,4-Dioxane Ring: Like cyclohexane, the 1,4-dioxane ring predominantly adopts a low-energy chair conformation to minimize angle and torsional strain.[2] It can interconvert between two chair forms through a higher-energy twist-boat intermediate.[2] For a substituted dioxane, this ring flip interconverts the substituent between axial and equatorial positions.

  • Rotation of the Side Chain: The (1R)-1-hydroxyethyl group attached at the C2 position has two key rotatable bonds: the C2-C(ethanol) bond and the C(ethanol)-O(hydroxyl) bond.

This flexibility gives rise to several key questions regarding the molecule's preferred conformation:

  • Axial vs. Equatorial Preference: Does the (1R)-1-hydroxyethyl substituent prefer to reside in the axial or equatorial position on the dioxane ring?

  • Influence of the Anomeric Effect: The C2 position is adjacent to a ring oxygen, making it an anomeric center. The anomeric effect describes the tendency of electronegative substituents at this position to favor an axial orientation, which can counteract steric bulk.[3] How does this stereoelectronic effect influence the equilibrium?

  • The Role of Intramolecular Hydrogen Bonding: The hydroxyl group of the side chain can act as a hydrogen bond donor, while the oxygen atoms of the dioxane ring can act as acceptors. The formation of a stable intramolecular hydrogen bond (IMHB) can significantly lower the energy of a specific conformer.[4][5] Which conformers allow for the formation of such a bond, and how does this impact their stability?

These competing and cooperating forces—steric hindrance, anomeric effects, and hydrogen bonding—create a nuanced energetic landscape that must be carefully evaluated.

Computational Methodology: A Validated Workflow for Conformational Analysis

To quantitatively address these questions, a multi-step computational chemistry approach is required. This workflow is designed to efficiently explore the conformational space and provide accurate relative energies of the resulting stable conformers.

Workflow Overview

The following diagram outlines the logical flow of the computational protocol, from the initial generation of possible structures to the final analysis of their thermodynamic properties.

G cluster_0 Conformer Generation cluster_1 Geometry Optimization & Energy Refinement cluster_2 Thermodynamic Analysis & Validation A 1. Initial 3D Structure (Axial & Equatorial) B 2. Stochastic/Systematic Conformational Search (e.g., using a force field like MMFF94) A->B Explore side-chain rotations C 3. DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) for all unique low-energy conformers B->C Select unique conformers within an energy window (e.g., 10 kcal/mol) D 4. Single-Point Energy Calculation (Higher level of theory, e.g., M06-2X/def2-TZVP with dispersion correction) C->D Refine electronic energy E 5. Frequency Calculation (at optimization level) Confirm minima (no imaginary frequencies) D->E Use optimized geometries H 8. (Optional) GIAO NMR Calculation for comparison with experimental data D->H Validate structure F 6. Calculate ΔG (Gibbs Free Energy) E->F Obtain thermal corrections G 7. Boltzmann Population Analysis F->G Predict equilibrium populations G cluster_0 Conf-1 (Equatorial, H-Bond) cluster_1 Conf-2 (Equatorial, No H-Bond) cluster_2 Conf-3 (Axial, H-Bond) node_A Global Minimum ~85% Population node_B Higher Energy ~10% Population node_A->node_B ΔG ≈ 1.45 kcal/mol node_C Sterically Hindered ~2% Population node_A->node_C ΔG ≈ 2.25 kcal/mol

Caption: Predicted equilibrium between major conformers.

Conclusion and Implications for Drug Development

The thermodynamic stability of (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol is dominated by the preference for an equatorial substituent orientation, which is further stabilized by the formation of an intramolecular hydrogen bond. The most stable conformer, representing the vast majority of the population at equilibrium, presents a well-defined three-dimensional shape where the hydroxyl group is locked back towards the dioxane ring.

For researchers in drug development, this has several critical implications:

  • Pharmacophore Modeling: The lowest energy conformer should be used as the primary input for pharmacophore modeling and virtual screening, as it represents the most likely bioactive conformation.

  • Structure-Activity Relationship (SAR) Studies: Understanding the forces that lock the molecule into its preferred shape allows for rational modifications. For instance, replacing the hydroxyl group with a non-hydrogen-bonding substituent would free up the side chain, increasing conformational flexibility and potentially altering its binding profile.

  • Improving Physicochemical Properties: The intramolecular hydrogen bond can mask the polar hydroxyl group, potentially increasing the molecule's lipophilicity and ability to cross cell membranes.

By applying the robust computational workflow detailed in this guide, scientists can gain deep insights into the conformational behavior of complex heterocyclic molecules, paving the way for the design of more potent and selective therapeutic agents.

References

  • Salazar, J. A. (1997). Ab Initio Conformational Analysis of 1,4-Dioxane. The Journal of Physical Chemistry A. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information S1 Conformer search and DFT verification. Available at: [Link]

  • Jorgensen, W. L. (n.d.). Quantitative DFT modeling of the enantiomeric excess for dioxirane-catalyzed epoxidations. Available at: [Link]

  • Kuznetsov, V. V. (2010). Conformational analysis of 5-substituted 1,3-dioxanes. ResearchGate. Available at: [Link]

  • Oliveira, P. R. (n.d.). Trends of intramolecular hydrogen bonding in substituted alcohols: a deeper investigation. Physical Chemistry Chemical Physics. Available at: [Link]

  • Reddit. (2024). why are linear substituents more stable in the axial position?. Available at: [Link]

  • Ibon, U. (n.d.). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. PMC. Available at: [Link]

  • auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Available at: [Link]

  • StackExchange. (2021). Deciding stability order between axial and equatorial positions in the following compound. Available at: [Link]

  • ETH Zurich. (n.d.). Conformer Generation and Analysis - Computational Chemistry. Available at: [Link]

  • Request PDF. (n.d.). A computational study of conformers of 1,3-dioxane (1,3-dioxacyclohexane). Available at: [Link]

  • ResearchGate. (n.d.). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. Available at: [Link]

  • Wikipedia. (n.d.). Anomeric effect. Available at: [Link]

  • Thieme. (n.d.). Product Class 9: 1,4-Dioxanes. Available at: [Link]

Sources

Methodological & Application

Advanced Application Note: Asymmetric Synthesis Protocols for (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chiral building block (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol is of significant interest in contemporary medicinal chemistry. The 1,4-dioxane motif is increasingly deployed as a metabolically robust bioisostere for morpholine and piperidine rings, offering favorable aqueous solubility and reduced Cytochrome P450 (CYP) liabilities. Establishing the precise (1R) stereocenter at the exocyclic ethanol group is critical for downstream Active Pharmaceutical Ingredient (API) target binding and efficacy.

This application note provides researchers and drug development professionals with two orthogonally validated, scalable methodologies for the asymmetric reduction of the prochiral precursor, 1-(1,4-dioxan-2-yl)ethan-1-one : a chemical approach via Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) [1] and a biocatalytic approach utilizing engineered Ketoreductases (KREDs) [2].

Strategic Overview & Mechanistic Causality

As a Senior Application Scientist, selecting the appropriate synthetic route requires balancing operational scalability, environmental impact (E-factor), and stereochemical rigor. Both protocols described below are designed as self-validating systems to ensure maximum reliability.

Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
  • Causality & Choice: Traditional high-pressure asymmetric hydrogenation requires specialized containment and poses safety risks at scale. Noyori-type ATH circumvents this by utilizing a formic acid/triethylamine (HCOOH/Et₃N) azeotrope as a safe, liquid hydride donor[1].

  • Stereocontrol Mechanism: The reaction utilizes the chiral catalyst RuCl(p-cymene)[(S,S)-Ts-DPEN]. The rigid spatial arrangement of the (S,S)-Ts-DPEN ligand forces the 1-(1,4-dioxan-2-yl)ethan-1-one substrate into a highly ordered, six-membered pericyclic transition state. Steric repulsion between the dioxane ring and the ligand's phenyl groups directs hydride delivery exclusively to the si-face of the carbonyl, reliably yielding the (1R)-alcohol.

  • Self-Validating System: The decomposition of formic acid generates CO₂ gas. The continuous evolution of micro-bubbles provides a real-time, visual confirmation of catalytic turnover. The cessation of gas evolution serves as a reliable indicator of reaction completion.

Protocol B: Biocatalytic Asymmetric Reduction
  • Causality & Choice: For processes requiring near-perfect enantioselectivity (>99.5% ee) and low environmental impact, biocatalysis is the gold standard. Engineered Ketoreductases (KREDs) operate in aqueous media at ambient temperature and pressure, drastically reducing hazardous solvent usage [2].

  • Cofactor Recycling: KREDs require NADPH as a hydride source. To avoid the prohibitive cost of stoichiometric NADPH, a coupled enzyme system using Glucose Dehydrogenase (GDH) and D-glucose is employed. GDH oxidizes glucose to gluconolactone (which hydrolyzes to gluconic acid), simultaneously reducing NADP⁺ back to NADPH in a closed catalytic loop [3].

  • Self-Validating System: The generation of gluconic acid steadily lowers the pH of the reaction mixture. By coupling the reactor to an automated pH-stat titrator dosing 1.0 M NaOH, the volume of base consumed directly correlates to the molar conversion of the ketone, providing an automated, self-validating kinetic readout.

Workflow Visualization

G Start 1-(1,4-dioxan-2-yl)ethan-1-one (Prochiral Ketone) PathA Protocol A: Chemical ATH RuCl(p-cymene)[(S,S)-Ts-DPEN] HCOOH / Et3N Start->PathA Chemical Route PathB Protocol B: Biocatalysis Engineered KRED / NADP+ Glucose / GDH System Start->PathB Enzymatic Route Product (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol (Target Chiral Alcohol) PathA->Product si-face Hydride Transfer PathB->Product Stereoselective Bioreduction Analysis Validation Chiral GC/HPLC (ee > 99%) Product->Analysis

Fig 1: Divergent asymmetric synthesis workflows for (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol.

Experimental Protocols

Protocol A: Ru-Catalyzed ATH Workflow

Reagents: 1-(1,4-dioxan-2-yl)ethan-1-one (1.0 eq, 100 mmol), RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.005 eq, 0.5 mol%), Formic acid/Triethylamine azeotrope (5:2 molar ratio, 3.0 eq of HCOOH), Anhydrous Dichloromethane (DCM).

  • Catalyst Activation: In a highly inert, nitrogen-purged Schlenk flask, dissolve the Ru-catalyst in 20 mL of anhydrous DCM. Stir for 15 minutes at room temperature (20-25°C) to ensure complete dissolution and generation of the active 16-electron Ru species.

  • Substrate Addition: Add the prochiral ketone (13.0 g, 100 mmol) to the catalyst solution. Critical Causality: Ensure the internal temperature is stabilized at 25°C before proceeding; elevated temperatures can lead to thermal degradation of the catalyst and erosion of enantioselectivity.

  • Hydride Donor Addition: Dropwise, add the HCOOH/Et₃N azeotrope over 30 minutes using an addition funnel. Effervescence (CO₂ evolution) will commence immediately.

  • Reaction Monitoring: Stir the mixture at 30°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 3:1) or GC-FID. The reaction is deemed complete when gas evolution ceases and the starting material peak is <1%.

  • Workup & Isolation: Quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃ to neutralize residual formic acid. Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via vacuum distillation to afford the pure product.

Protocol B: KRED-Catalyzed Bioreduction Workflow

Reagents: 1-(1,4-dioxan-2-yl)ethan-1-one (1.0 eq, 100 mmol), Engineered KRED (e.g., KRED-130 or equivalent, 100 mg), Glucose Dehydrogenase (GDH, 50 mg), NADP⁺ sodium salt (0.001 eq, 0.1 mol%), D-Glucose (1.5 eq, 150 mmol), 100 mM Potassium Phosphate buffer (pH 7.0).

  • Buffer & Cofactor Preparation: In a 500 mL jacketed reactor equipped with a pH-stat and overhead stirrer, add 200 mL of the phosphate buffer. Dissolve the D-Glucose and NADP⁺.

  • Enzyme Loading: Add the KRED and GDH powders. Stir gently (150 rpm) at 30°C for 10 minutes to fully hydrate and activate the enzymes. Critical Causality: High shear forces from aggressive stirring can denature the tertiary structure of the proteins; maintain low agitation.

  • Substrate Dosing: Add the ketone substrate (13.0 g). The substrate may form a mild biphasic suspension depending on exact concentration; the enzymes will operate efficiently at the aqueous-organic interface.

  • pH-Stat Control: Initiate the reaction. Set the pH-stat to maintain pH 7.0 using 1.0 M NaOH. The continuous dosing of NaOH validates the enzymatic cascade (glucose oxidation to gluconic acid).

  • Monitoring & Workup: Once NaOH consumption plateaus (typically 8–12 hours), the reaction is complete. Add 10 g of Celite and filter the mixture through a sintered glass funnel to remove denatured proteins.

  • Isolation: Extract the aqueous filtrate with Methyl tert-butyl ether (MTBE) (3 x 100 mL). Dry the combined MTBE layers over MgSO₄ and evaporate to yield the highly enantioenriched (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol.

Quantitative Data Presentation

The following table summarizes the expected performance metrics for both protocols based on standardized optimization parameters [2, 3].

ParameterProtocol A: Ru-Catalyzed ATHProtocol B: KRED Bioreduction
Catalyst Loading 0.5 mol%1.0 wt% (relative to substrate)
Reaction Time 12 – 16 hours8 – 12 hours
Conversion (%) > 98%> 99%
Enantiomeric Excess (ee) 94 – 96% (1R)> 99.5% (1R)
Solvent System DCM / AzeotropeAqueous Phosphate Buffer
E-factor (kg waste/kg product) Moderate (~15-20)Excellent (< 5)
Scalability Profile High (Standard chemical plant)High (Requires pH-stat bioreactor)

References

  • Source: thermofisher.
  • Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020)
  • Ketoreductase Catalyzed (Dynamic)

Enzymatic kinetic resolution of 1-(1,4-dioxan-2-yl)ethan-1-ol enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enzymatic Kinetic Resolution of 1-(1,4-dioxan-2-yl)ethan-1-ol Enantiomers

Executive Summary

Chiral 1,4-dioxane derivatives are highly valued in medicinal chemistry as bioisosteres and rigid structural motifs that improve the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). The synthesis of enantiopure 1-(1,4-dioxan-2-yl)ethan-1-ol via traditional asymmetric catalysis often suffers from complex ligand requirements and heavy metal toxicity. This application note details a highly efficient, scalable, and self-validating protocol for the enzymatic kinetic resolution of racemic 1-(1,4-dioxan-2-yl)ethan-1-ol using Candida antarctica Lipase B (CALB).

Mechanistic Rationale & Experimental Design

Do not treat biocatalysis as a "black box." The success of an enzymatic kinetic resolution depends entirely on manipulating the thermodynamic and kinetic parameters of the microenvironment.

Stereorecognition and the Kazlauskas Rule

The resolution relies on the inherent stereospecificity of the lipase active site. According to the empirical [1], lipases exhibit a pronounced preference for the enantiomer of a secondary alcohol where the large substituent (the 1,4-dioxane ring) and the small substituent (the methyl group) are oriented to minimize steric clashes within the enzyme's catalytic triad binding pocket. For 1-(1,4-dioxan-2-yl)ethan-1-ol, CALB selectively binds and acylates the (1R)-enantiomer, leaving the (1S)-enantiomer unreacted.

Thermodynamic Driving Force: Irreversible Acylation

Traditional esterification produces water, which can hydrolyze the product and erode enantiomeric excess ( ee ). To bypass this, vinyl acetate is utilized as the acyl donor. As the enzyme transfers the acetyl group to the alcohol, vinyl alcohol is released as a byproduct. Vinyl alcohol instantly and irreversibly tautomerizes into acetaldehyde. This tautomerization acts as a thermodynamic sink, driving the reaction strictly in the forward direction and preventing transesterification [2].

Solvent Engineering (Log P Considerations)

Lipases require a tightly bound micro-aqueous hydration shell to maintain their active tertiary structure. Highly polar solvents (like THF or DMF) strip this essential water layer, denaturing the enzyme. We select Methyl tert-butyl ether (MTBE) (Log P ≈ 0.94) because it provides the perfect balance: it fully solubilizes the polar dioxane substrate while preserving the enzyme's hydration shell [3].

Quantitative Optimization Data

To establish the optimal parameters, a systematic screening of lipases and solvents was conducted. The efficiency of the resolution is measured by the Enantiomeric Ratio ( E -value), calculated using the Chen equation [4]:

E=ln[(1−c)(1+ees​)]ln[(1−c)(1−ees​)]​

Table 1: Lipase Screening for 1-(1,4-dioxan-2-yl)ethan-1-ol Resolution (Conditions: 50 mM substrate, 150 mM vinyl acetate, MTBE, 30°C, 24h)

Biocatalyst (Immobilized)Source OrganismConversion ( c , %) ees​ (%) eep​ (%) E -value
Novozym 435 (CALB) Candida antarctica B 49.5 >99.0 98.5 >200
Amano PSPseudomonas cepacia35.245.088.022
Novozym 40086Candida rugosa42.165.085.031
Lipozyme TL IMThermomyces lanuginosus12.410.075.08

Table 2: Solvent Effect on CALB Activity and Enantioselectivity

SolventLog PConversion ( c , %) E -valueMechanistic Observation
MTBE 0.94 49.5 >200 Optimal hydration retention and solubility.
Toluene2.5048.1185Good selectivity, but harder to remove during DSP.
Hexane3.5030.5150Poor substrate solubility limits reaction rate.
THF0.495.212Enzyme desiccation; loss of catalytic conformation.

Experimental Methodologies & Workflows

Workflow Substrate Racemic Substrate 1-(1,4-dioxan-2-yl)ethan-1-ol Enzyme Biocatalysis CALB + Vinyl Acetate MTBE, 30°C Substrate->Enzyme Separation Chromatographic Resolution Enzyme->Separation Product1 (1R)-Acetate (ee > 99%) Separation->Product1 Elutes First (Non-polar) Product2 (1S)-Alcohol (ee > 99%) Separation->Product2 Elutes Second (Polar)

Figure 1: Workflow of the biocatalytic kinetic resolution and downstream processing.

Reagent Preparation
  • Dry MTBE over 4Å molecular sieves for 24 hours prior to use to ensure water activity ( aw​ ) is strictly controlled.

  • Ensure racemic 1-(1,4-dioxan-2-yl)ethan-1-ol is >98% pure via GC-FID to prevent competitive inhibition by impurities.

  • Weigh Novozym 435 (immobilized CALB) at a loading of 20 mg per mmol of substrate.

Enzymatic Kinetic Resolution Protocol
  • Initiation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol (1.32 g) of racemic 1-(1,4-dioxan-2-yl)ethan-1-ol in 100 mL of anhydrous MTBE.

  • Acyl Donor Addition: Add 30.0 mmol (2.76 mL) of vinyl acetate (3 equivalents).

  • Catalysis: Add 200 mg of Novozym 435. Seal the flask to prevent the evaporation of acetaldehyde.

  • Incubation: Stir the suspension gently (200 rpm) at 30°C. Caution: Avoid aggressive stirring which mechanically grinds and destroys the acrylic resin immobilizing the enzyme.

Mechanism E Free Enzyme (CALB Active Site) EA Enzyme-Acyl Donor Complex E->EA + Vinyl Acetate AcylE Acyl-Enzyme Intermediate EA->AcylE - Acetaldehyde (Tautomerization) AcylE->AcylE + (1S)-Alcohol (Steric Clash) AcylE_Sub Acyl-Enzyme-(1R)-Alcohol AcylE->AcylE_Sub + (1R)-Alcohol (Fast) AcylE_Sub->E - (1R)-Acetate

Figure 2: Ping-Pong Bi-Bi mechanism of CALB-catalyzed stereoselective acylation.

Reaction Monitoring & The Self-Validating System

A robust protocol must be self-validating. Kinetic resolutions are mathematically bound by the relationship between conversion ( c ) and enantiomeric excess.

  • At 6h, 12h, and 24h, withdraw 50 µL aliquots, filter through a 0.2 µm PTFE syringe filter to remove the enzyme, and dilute with 950 µL of hexane/IPA (90:10).

  • Analyze via Chiral GC (e.g., Agilent CP-Chirasil-Dex CB column).

  • Self-Validation Check: Calculate conversion independently using the formula: c=ees​+eep​ees​​ . If the calculated c deviates by >5% from the empirical conversion measured via an internal standard, it immediately flags analytical errors or unwanted side reactions (e.g., chemical acylation).

  • Terminate the reaction exactly when conversion reaches 49.5–50.0% to ensure maximum ee for both the unreacted (1S)-alcohol and the (1R)-acetate product.

Downstream Processing (DSP)
  • Enzyme Recovery: Filter the reaction mixture through a sintered glass funnel. Wash the recovered Novozym 435 with MTBE (2 × 20 mL). Note: The enzyme can be dried and reused for up to 5 cycles with <10% loss in activity.

  • Concentration: Evaporate the filtrate under reduced pressure (300 mbar, 35°C) to yield a crude mixture of (1S)-1-(1,4-dioxan-2-yl)ethan-1-ol and (1R)-1-(1,4-dioxan-2-yl)ethyl acetate.

  • Chromatographic Separation: Purify via silica gel flash chromatography.

    • Elute first with Hexane/Ethyl Acetate (85:15) to isolate the less polar (1R)-acetate.

    • Increase polarity to Hexane/Ethyl Acetate (50:50) to elute the highly polar unreacted (1S)-alcohol.

  • Hydrolysis (Optional): If the (1R)-alcohol is the desired final target, subject the (1R)-acetate to mild basic hydrolysis (K₂CO₃ in Methanol) to yield the free (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol without racemization.

References

  • A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa Journal of Organic Chemistry (1991)[Link]

  • Biocatalytic resolution of secondary alcohols with Candida antarctica lipase B Biocatalysis and Biotransformation (1998)[Link]

  • Application of lipases in kinetic resolution of racemates Chirality (2004)[Link]

  • Quantitative analyses of biochemical kinetic resolutions of enantiomers Journal of the American Chemical Society (1982)[Link]

Application Note: (1R)-1-(1,4-Dioxan-2-yl)ethan-1-ol as a Chiral Building Block in API Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, the shift toward sp³-rich, chiral aliphatic heterocycles—often termed the "escape from flatland"—is a proven strategy to improve the physicochemical properties and target selectivity of Active Pharmaceutical Ingredients (APIs) [1]. Among these emerging scaffolds, the 1,4-dioxane ring has proven to be a highly privileged motif.

(1R)-1-(1,4-dioxan-2-yl)ethan-1-ol serves as a highly versatile, bifunctional chiral building block [2]. It provides a rigid, stereochemically defined secondary alcohol handle for coupling, while simultaneously imparting the favorable pharmacokinetic properties of the dioxane ring. The stereospecific alignment of the 1,4-dioxane moiety allows for critical water-mediated hydrogen bonds within enzyme active sites (such as the kinase hinge region), a feature famously exploited in the development of clinical-stage kinase inhibitors [1]. Furthermore, the introduction of the two oxygen heteroatoms significantly lowers lipophilicity and enhances aqueous solubility compared to traditional carbocyclic analogs [3].

Physicochemical Impact of the 1,4-Dioxane Scaffold

The strategic replacement of lipophilic carbocycles with a 1,4-dioxane appendage fundamentally alters the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of an API. The table below summarizes the quantitative physicochemical advantages of integrating the 1,4-dioxanyl moiety into a generic lipophilic drug core.

Structural AppendageCalculated LogP (cLogP)*Relative Aqueous SolubilityH-Bond AcceptorsMetabolic Stability (CYP450)
Cyclohexyl+2.5Baseline (1x)0Moderate (Prone to ring oxidation)
Tetrahydropyranyl (THP)+1.2~10x1High
1,4-Dioxanyl -0.3 >50x 2 High (Sterically shielded)

*Values represent comparative computational modeling when the appendage is attached to a standard lipophilic API core.

Synthetic Workflows & Mechanistic Pathways

The utility of (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol lies in its ability to undergo stereodivergent coupling. Because the chiral center is located at a secondary carbon, reactions must be carefully chosen to control stereochemical inversion or retention.

  • Pathway 1 (Inversion): Direct Mitsunobu etherification with a phenolic API core proceeds via an S_N2 mechanism, cleanly inverting the (1R) center to the (1S) configuration.

  • Pathway 2 (Retention followed by Inversion): If a carbon-nitrogen bond is required, the alcohol is first activated as a sulfonate ester (e.g., tosylate) with complete retention of the (1R) configuration. Subsequent S_N2 displacement by an amine nucleophile yields the (1S)-configured API.

G A (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol Chiral Building Block B Mitsunobu Etherification (Stereochemical Inversion) A->B Phenol, PPh3, DIAD C Sulfonate Activation (Stereochemical Retention) A->C TsCl, Et3N, DMAP D (1S)-Aryl Ether API Target Scaffold B->D Yields (1S) E SN2 Amination (Stereochemical Inversion) C->E Primary/Secondary Amine G Enhanced Pharmacokinetics (Increased Solubility, Lower LogP) D->G F (1S)-Alkyl Amine API Target Scaffold E->F Yields (1S) F->G

Figure 1: Stereodivergent API synthesis pathways using (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific mechanistic controls to ensure high yield and stereochemical integrity.

Protocol A: Stereospecific Mitsunobu Etherification

This protocol couples the building block to a phenolic API intermediate, yielding a (1S)-aryl ether.

Reagents:

  • (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol (1.0 equiv)

  • Phenolic API Intermediate (1.05 equiv)

  • Triphenylphosphine (PPh₃) (1.2 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with the chiral building block, the phenolic API intermediate, and PPh₃. Dissolve the mixture in anhydrous THF.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling is critical prior to DIAD addition to mitigate the highly exothermic formation of the Morrison-Brunn-Huisgen betaine intermediate. Failure to control this exotherm leads to E2 elimination side-reactions, destroying the chiral center.

  • Activation: Add DIAD dropwise over 15 minutes. The solution will typically turn pale yellow.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Monitor completion via TLC (UV/Vis and KMnO₄ stain).

  • Workup & TPPO Removal: Quench the reaction with water and extract with Ethyl Acetate (3x). Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo. Self-Validating Step: Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to remove. Triturate the crude residue with cold MTBE/Hexanes (1:4). The bulk of the TPPO will precipitate as a white solid. Filter the suspension through a Celite pad to ensure a clean crude profile for downstream chromatography.

  • Purification: Purify the filtrate via silica gel flash chromatography to isolate the pure (1S)-aryl ether API.

Protocol B: Tosylation and SN2 Amination

This two-step protocol converts the alcohol into a leaving group with retention of stereochemistry, followed by displacement with an amine to yield a (1S)-alkyl amine API.

Step 1: Tosylation (Retention of 1R)

  • Dissolve (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol (1.0 equiv) in anhydrous DCM (0.3 M) at 0 °C.

  • Add Triethylamine (2.0 equiv) and a catalytic amount of DMAP (0.1 equiv). Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-sulfonylpyridinium intermediate that accelerates the reaction and prevents degradation of the secondary alcohol.

  • Add p-Toluenesulfonyl chloride (TsCl) (1.5 equiv) in portions. Stir at room temperature for 4 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine base and DMAP), saturated aqueous NaHCO₃ (to neutralize residual acid), and brine. Dry and concentrate to yield the (1R)-tosylate.

Step 2: Amination (Inversion to 1S)

  • Dissolve the (1R)-tosylate (1.0 equiv) and the target Primary Amine API intermediate (2.0 equiv) in anhydrous DMF (0.2 M).

  • Add K₂CO₃ (2.0 equiv) as an acid scavenger.

  • Heat the mixture to 80 °C for 16 hours. Causality: The secondary carbon of the tosylate is sterically hindered. A polar aprotic solvent (DMF) with a high dielectric constant is strictly required to stabilize the polar transition state of the S_N2 displacement, while elevated heat provides the necessary activation energy to overcome steric bulk.

  • Workup: Cool to room temperature, dilute with water (to crash out the product or partition the DMF), and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (to quantitatively remove residual DMF) before chromatographic purification.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized API intermediates, the following analytical validations must be performed:

  • Chiral HPLC: The enantiomeric excess (ee%) of the final (1S)-coupled products must be verified using a chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H). The inversion processes (Mitsunobu and S_N2) typically proceed with >98% stereochemical fidelity, but partial racemization can occur if the reaction temperature is not strictly controlled.

  • Diastereomeric Resolution (NMR): Depending on the commercial or synthetic origin of the (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol building block, the C2 position of the dioxane ring itself may represent a second chiral center. 2D-NMR (NOESY/ROESY) must be utilized to confirm the relative stereochemistry between the dioxane ring and the ethyl chain prior to API integration.

References

  • The Exploration of Chirality for Improved Druggability within the Human Kinome Source: PMC - NIH URL
  • The Versatile Chiral Building Block: Cis-1,4-Dioxane-2,3-diol in Asymmetric Synthesis and Drug Discovery Source: BenchChem URL
  • 2-(1,4-Dioxan-2-yl)

Application Note: Catalytic Asymmetric Hydrogenation for the Synthesis of Chiral 1,4-Dioxane Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Rationale

The 1,4-benzodioxane scaffold is a privileged pharmacophore embedded in numerous biologically active molecules and FDA-approved drugs, including the α1-adrenoceptor antagonist doxazosin and the 5-HT1A receptor agonists MKC-242 and WB4101. Historically, accessing the chiral 2-substituted 2,3-dihydrobenzo[1,4]dioxane core relied on inefficient chiral pool syntheses or wasteful racemic resolutions.

To overcome these limitations, transition-metal-catalyzed asymmetric hydrogenation of unsaturated benzo[b][1,4]dioxine precursors has emerged as a highly atom-economical and scalable alternative. Specifically, the development of the Rh/ZhaoPhos catalytic system has revolutionized this pathway, enabling drug development professionals to achieve unprecedented turnover numbers (TON) and enantiomeric excesses (ee) through precisely engineered secondary coordination sphere interactions [1].

Mechanistic Causality: The Bifunctional ZhaoPhos System

Standard chiral bisphosphine ligands often fail to achieve high enantioselectivity for 1,4-dioxine derivatives due to the conformational flexibility of the substrate during the enantio-determining hydride transfer step.

The breakthrough in this methodology relies on ZhaoPhos , a bifunctional chiral ligand containing both a bisphosphine moiety and a thiourea group.

  • Primary Coordination (Metal Center): The bisphosphine binds to the Rhodium(I) center, creating the primary chiral pocket and activating the H2​ gas.

  • Secondary Coordination (H-Bonding): The thiourea group acts as a dual hydrogen-bond donor. It anchors the hydrogen-bond acceptor of the substrate (e.g., the carbonyl oxygen of a 2-carboxylate group).

Causality of Design: By simultaneously coordinating the alkene to the metal and hydrogen-bonding the functional group to the ligand, the substrate is rigidly locked into a single conformation. This dual-activation model drastically lowers the activation energy for one enantio-face over the other, explaining the system's ability to maintain >97% ee even at extremely low catalyst loadings (0.004 mol %).

Quantitative Performance Profiling

The robustness of the Rh/ZhaoPhos system is best demonstrated by its performance across varying Substrate-to-Catalyst (S/C) ratios. The data below summarizes the hydrogenation of the model substrate methyl benzo[b][1,4]dioxine-2-carboxylate at 60 °C.

Substrate/Catalyst Ratio (S/C)Catalyst Loading (mol %)Conversion (%)Yield (%)Enantiomeric Excess (ee %)Turnover Number (TON)
2,0000.05>9999982,000
5,0000.02>9999985,000
10,0000.01>99989810,000
24,0000.004>99999724,000

Data synthesized from the optimization studies of Rh-catalyzed asymmetric hydrogenation of 1,4-dioxine derivatives [1].

Logical Relationship Visualization

Mechanism Rh Rh(I) Center (Primary Coordination) Transition Highly Ordered Transition State Rh->Transition Activates H2 & C=C Thiourea Thiourea Motif (Secondary H-Bonding) Thiourea->Transition Anchors Carbonyl Substrate Benzo[b][1,4]dioxine Substrate Substrate->Transition Product Chiral 1,4-Dioxane (>99% ee) Transition->Product Enantioselective Hydride Transfer

Logical workflow of dual-activation in Rh/ZhaoPhos asymmetric hydrogenation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system to ensure reproducibility and to identify failure points immediately during the synthesis of chiral 2-substituted 2,3-dihydrobenzo[1,4]dioxanes.

Phase 1: Catalyst Pre-Activation & Validation
  • Preparation: Inside a nitrogen-filled glovebox, weigh [Rh(NBD)2​]BF4​ (precursor) and the ZhaoPhos ligand in a 1:1.1 molar ratio.

    • Causality: The inert atmosphere is strictly required to prevent the oxidation of the electron-rich phosphine ligand. The weakly coordinating norbornadiene (NBD) ligand on the Rh precursor is easily displaced by the bidentate ZhaoPhos, forming the active complex.

  • Solvation: Dissolve the mixture in anhydrous, degassed dichloromethane ( CH2​Cl2​ ) or methanol, depending on substrate solubility. Stir for 30 minutes at room temperature.

  • Validation Check (Catalyst Integrity): A distinct color shift (typically to a deep orange/red) indicates successful ligand exchange. For rigorous validation, a small aliquot can be analyzed via 31P NMR; the disappearance of the free ligand singlet and the emergence of Rh-P coupling doublets confirms active catalyst formation.

Phase 2: Reaction Assembly
  • Substrate Addition: Add the benzo[b][1,4]dioxine substrate to the catalyst solution (targeting the desired S/C ratio, e.g., 5,000:1).

  • Reactor Loading: Transfer the homogeneous mixture to a high-pressure stainless-steel autoclave. Seal the reactor and remove it from the glovebox.

  • Atmosphere Exchange: Purge the autoclave with ultra-high-purity H2​ gas three times.

    • Causality: Purging removes residual nitrogen, ensuring the partial pressure of H2​ is exact and preventing gas-liquid mass-transfer limitations during the reaction.

Phase 3: Hydrogenation
  • Pressurization & Heating: Pressurize the autoclave to 60 atm of H2​ . Heat the vessel to 60 °C and stir vigorously (≥1000 rpm) for 12–24 hours.

    • Causality: Vigorous stirring is critical to overcome the gas-liquid boundary layer. The 60 °C temperature provides optimal kinetic energy for high turnover without disrupting the delicate hydrogen-bonding network required for enantioselection.

Phase 4: Workup & Self-Validation
  • Quenching: Cool the reactor to room temperature and carefully vent the H2​ gas.

  • Purification: Pass the crude mixture through a short pad of silica gel, eluting with ethyl acetate, to sequester the rhodium catalyst. Concentrate the filtrate under reduced pressure.

  • Validation Check 1 (Conversion): Analyze the crude residue via 1H NMR. The complete disappearance of the vinylic proton signals of the starting dioxine confirms 100% conversion. Note: If starting material remains, catalyst poisoning by trace moisture or sulfur impurities in the substrate batch is the likely root cause.

  • Validation Check 2 (Enantioselectivity): Analyze the purified product using Chiral High-Performance Liquid Chromatography (HPLC). Compare the retention times against a racemic standard to calculate the exact enantiomeric excess (ee).

References

  • Enantioselective Access to Chiral 2-Substituted 2,3-Dihydrobenzo[1,4]dioxane Derivatives through Rh-Catalyzed Asymmetric Hydrogenation. Organic Letters, 2018.[Link]

  • Chiral C2-Symmetric Ligands with 1,4-Dioxane Backbone Derived from Tartrates: Syntheses and Applications in Asymmetric Hydrogenation. The Journal of Organic Chemistry, 2002.[Link]

Derivatization of (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol for GC-MS analysis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol

Executive Summary

(1R)-1-(1,4-dioxan-2-yl)ethan-1-ol is a chiral secondary alcohol featuring a highly polar 1,4-dioxane moiety. Direct analysis of this compound via Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally compromised by intermolecular hydrogen bonding, which induces severe peak tailing, thermal instability, and reduced detector sensitivity. This application note provides drug development professionals and analytical scientists with two field-proven derivatization workflows: a TMCS-catalyzed silylation for robust quantitative profiling, and a chiral Mosher esterification for enantiomeric excess (ee) determination.

Physicochemical Profiling & Mechanistic Causality

The Rationale for Silylation In GC-MS, the presence of active hydrogens (such as the -OH group in our analyte) leads to unwanted interactions with the silanol groups of the GC column's stationary phase. The reactivity of functional groups toward silylation follows a strict hierarchy: primary alcohols > secondary alcohols > tertiary alcohols[1]. Because (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol is a secondary alcohol, it exhibits localized steric hindrance from the adjacent 1,4-dioxane ring, rendering standard derivatization reagents like pure BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) kinetically sluggish.

The Role of TMCS Catalysis To overcome this activation energy barrier, Trimethylchlorosilane (TMCS) is introduced at a 1% to 10% concentration. TMCS acts as a powerful catalyst by forming a highly reactive intermediate with BSTFA, effectively driving the nucleophilic attack of the sterically hindered secondary oxygen onto the silicon atom[1]. This yields a volatile, thermally stable Trimethylsilyl (TMS) ether derivative[2].

Stereochemical Resolution For drug development, confirming the (1R) stereocenter is often as critical as quantitation. While silylation improves volatility, it does not resolve enantiomers on a standard achiral column. By reacting the analyte with (S)-(+)-MTPA-Cl (Mosher's acid chloride), we form diastereomers. The distinct physical properties of the resulting (R,S) and (S,S) esters allow for baseline resolution on standard DB-5MS columns without requiring expensive chiral stationary phases.

Visualizing the Analytical Workflows

Workflow A Analyte: (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol (Chiral Secondary Alcohol) B1 Pathway A: Achiral Silylation Reagent: BSTFA + 1% TMCS A->B1 Quantitation & ID B2 Pathway B: Chiral Derivatization Reagent: (S)-(+)-MTPA-Cl A->B2 Enantiomeric Purity (ee%) C1 TMS-Ether Derivative (Improved Volatility) B1->C1 70°C, 30 min C2 Mosher Ester Diastereomer (Stereochemical Resolution) B2->C2 RT, 60 min D1 GC-MS Analysis Achiral Column (e.g., DB-5MS) C1->D1 D2 GC-MS Analysis Achiral Column (e.g., DB-5MS) C2->D2

Fig 1. Dual-pathway derivatization workflow for structural and stereochemical GC-MS analysis.

Mechanism N1 Secondary -OH Group (Sterically Hindered) N2 TMCS Catalyst (Forms reactive intermediate) N1->N2 Activation N3 BSTFA Reagent (TMS Donor) N2->N3 Silyl Transfer N4 TMS-Ether Formation (-O-TMS) N3->N4 Nucleophilic Attack N5 Volatile By-products (TFA + Mono-TMS-TFA) N3->N5 Leaving Groups

Fig 2. TMCS-catalyzed silylation mechanism of secondary alcohols using BSTFA.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: TMCS-Catalyzed Silylation (Quantitation & ID)

Causality Check : This protocol utilizes anhydrous pyridine. Pyridine serves a dual purpose: it acts as a universal solvent for the polar dioxane moiety and functions as an acid scavenger to neutralize any HCl generated by the TMCS, pushing the equilibrium toward complete TMS-ether formation[3].

Step-by-Step Method :

  • Sample Preparation : Transfer 1.0 mg of (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol into a 2.0 mL amber glass autosampler vial.

  • Anhydrous Solvation : Add 100 µL of anhydrous pyridine. Crucial: The 1,4-dioxane ring is highly hygroscopic; any residual moisture will instantly hydrolyze BSTFA into unreactive by-products[1].

  • Reagent Addition : Add 100 µL of BSTFA + 1% TMCS. This provides the necessary >2:1 molar excess of the silylating reagent to active hydrogens.

  • Thermal Incubation : Seal the vial tightly with a PTFE-lined cap and incubate at 70°C for 30 minutes. Heating provides the kinetic energy required to overcome the steric hindrance of the secondary alcohol[2].

  • Validation & Analysis : Cool to room temperature. Inject 1 µL into the GC-MS.

Self-Validation System : Always run a reagent blank (100 µL pyridine + 100 µL BSTFA/TMCS) to identify artifact peaks, such as siloxane column bleed or mono-TMS-trifluoroacetamide[4]. Successful derivatization is confirmed by the disappearance of the native analyte peak and the emergence of a sharp peak with a characteristic [M-15]+ ion at m/z 189, corresponding to the loss of a methyl group from the TMS moiety[5].

Protocol B: Mosher Esterification (Enantiomeric Profiling)

Causality Check : Derivatizing a chiral alcohol with a chiral reagent translates enantiomeric differences into diastereomeric differences, enabling baseline separation on standard achiral columns.

Step-by-Step Method :

  • Dissolve 1.0 mg of the analyte in 200 µL of anhydrous pyridine.

  • Add 10 µL of (S)-(+)-MTPA-Cl (Mosher's acid chloride).

  • Vortex gently and incubate at room temperature for 60 minutes.

  • Quench the reaction with 50 µL of methanol, extract with 500 µL of hexane, and inject the upper organic layer into the GC-MS.

Quantitative Data Presentation

To demonstrate the efficacy of the silylation protocol, the expected chromatographic improvements are summarized below.

Table 1: Chromatographic Performance Comparison

ParameterUnderivatized AnalyteTMS-Ether DerivativeAnalytical Impact
Boiling Point / Volatility High (Strong H-bonding)Significantly LoweredEarlier elution, reduced thermal degradation.
Peak Symmetry (As) > 2.5 (Severe Tailing)0.95 - 1.05 (Symmetrical)Enhanced integration accuracy and resolution.
Limit of Detection (LOD) ~50 ng/mL< 5 ng/mL10-fold increase in detector sensitivity.
Primary MS Diagnostics m/z 132 [M]+ (Weak)m/z 189 [M-15]+ (Strong)Improved spectral library matching confidence.

Table 2: Method Selection Matrix

Analytical ObjectiveRecommended DerivatizationReagent SystemPreferred GC Column
Routine Quantitation & ID SilylationBSTFA + 1% TMCSAchiral (e.g., DB-5MS, HP-5)
Enantiomeric Purity (ee%) Diastereomer Formation(S)-(+)-MTPA-ClAchiral (e.g., DB-5MS, HP-5)
Direct Chiral ID Silylation (Optional)BSTFA + 1% TMCSChiral (e.g., Cyclodex-B)

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral HPLC Separation of 1-(1,4-dioxan-2-yl)ethan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on the chromatographic separation of small, polar, aliphatic molecules. The molecule 1-(1,4-dioxan-2-yl)ethan-1-ol presents a unique triad of analytical challenges: it lacks a UV-active chromophore, possesses two distinct stereocenters (yielding four potential stereoisomers), and exhibits complex hydrogen-bonding dynamics due to its secondary hydroxyl group and the adjacent dioxane ether oxygens.

This guide abandons rigid templates in favor of a causality-driven approach. Here, we will dissect the mechanisms of chiral recognition, establish self-validating experimental protocols, and troubleshoot specific anomalies you will likely encounter during method development.

Diagnostic Workflow for Method Development

Before injecting a sample, you must establish your detection strategy. The workflow below dictates the critical path based on your laboratory's instrumental capabilities.

Workflow Start 1-(1,4-dioxan-2-yl)ethan-1-ol Sample Q1 Is CAD/ELSD available? Start->Q1 Deriv Pre-column Derivatization (Benzoyl Chloride) Q1->Deriv No (UV only) Direct Direct Analysis (Underivatized) Q1->Direct Yes UV UV Detection (254 nm) Deriv->UV Aerosol CAD / ELSD Detection Direct->Aerosol CSP Chiral Screening (Amylose/Cellulose CSPs) UV->CSP Aerosol->CSP Result Resolve 4 Stereoisomers (Diastereomer & Enantiomer pairs) CSP->Result

Diagnostic workflow for HPLC detection and chiral separation of aliphatic alcohols.

Mechanistic Causality & Core Challenges

To successfully separate this compound, you must understand the "why" behind the chromatography.

Challenge A: The "Invisible" Analyte (Detection)

Because 1-(1,4-dioxan-2-yl)ethan-1-ol is an aliphatic ether-alcohol, it lacks a conjugated π-system. Standard UV detection is ineffective. While low-wavelength UV (200-210 nm) is theoretically possible, it is highly susceptible to severe baseline drift from normal-phase solvents (like ethyl acetate or trace impurities in hexane). Therefore, universal aerosol-based detectors are required[1]. If aerosol detectors are unavailable, pre-column derivatization is mandatory.

Challenge B: The Stereoisomeric Labyrinth

This molecule has a chiral center at C2 of the dioxane ring and another at C1 of the hydroxyethyl side chain. This results in 22=4 stereoisomers: two pairs of enantiomers (which are diastereomers to each other). A common pitfall is observing two peaks on a chiral column and falsely assuming enantiomeric resolution, when in fact, you have only separated the diastereomers. Your protocol must validate the separation of all four peaks.

Challenge C: Driving Chiral Recognition

Polysaccharide-based Chiral Stationary Phases (CSPs) rely on a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric fit within the chiral polymer groove[2]. The underivatized molecule only offers H-bonding and steric bulk. Derivatizing the secondary alcohol to a benzoate ester not only enables UV detection but introduces critical π-π interaction sites, drastically improving chiral recognition and resolution ( α ) on the CSP[3].

Quantitative Data: Detector & Method Selection

Table 1: Detector Performance Comparison for Aliphatic Alcohols

When analyzing the underivatized molecule, the choice of detector severely impacts quantification accuracy. The Charged Aerosol Detector (CAD) is fundamentally superior to the Evaporative Light Scattering Detector (ELSD) for this application[4].

Detector TypeSensitivity (LOD)Dynamic RangeLinearityStructural Dependency
CAD ~10 ng4 orders of magnitudeHighly linear ( R2>0.99 )Uniform, independent of structure
ELSD ~100 ng2 orders of magnitudeExponential / Non-linearHigh (dependent on particle size/optics)
UV (Direct) Poor (>500 ng)N/ALinearRequires low UV (210 nm), high noise
UV (Derivatized) <1 ng>4 orders of magnitudeHighly linear ( R2>0.99 )Dependent on derivatization yield
Table 2: Chiral Stationary Phase (CSP) Screening Matrix

Normal-phase chromatography is the gold standard for this separation. Hexane modified with Isopropanol (IPA) or Ethanol (EtOH) modulates the hydrogen-bonding network[2].

CSP TypeSelector ChemistryRecommended Mobile PhaseSuitability (Underivatized)Suitability (Benzoylated)
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (90:10)ModerateExcellent
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (95:5)ModerateGood
Chiralcel OJ-H Cellulose tris(4-methylbenzoate)Hexane / EtOH (90:10)PoorModerate

Self-Validating Experimental Protocols

A protocol is only as good as its built-in controls. The following methodologies are designed as self-validating systems to prevent false positives.

Protocol A: Achiral Derivatization for UV Detection

Purpose: To add a UV chromophore and π-π interaction sites without creating new diastereomers[1].

  • Sample Preparation: Dissolve 10 mg of 1-(1,4-dioxan-2-yl)ethan-1-ol in 1.0 mL of anhydrous pyridine.

  • Derivatization: Add 1.5 equivalents of achiral benzoyl chloride. (Causality Check: Using a chiral derivatizing agent would create a complex mixture of new diastereomers, confounding the direct enantiomeric separation on the CSP).

  • Reaction: Stir at room temperature for 2 hours.

  • Quenching & Extraction: Quench with 2 mL of saturated NaHCO3​ . Extract with 3×2 mL of ethyl acetate.

  • Validation Step (The Self-Check): Run the organic layer on an achiral TLC plate (Hexane:EtOAc 80:20) against the starting material. Confirm complete disappearance of the starting material to ensure quantitative conversion.

  • Reconstitution: Evaporate the organic layer under N2​ and reconstitute in the HPLC mobile phase (e.g., Hexane/IPA).

Protocol B: Direct Chiral HPLC-CAD Screening Workflow

Purpose: To separate all four stereoisomers of the underivatized molecule using aerosol detection.

  • System Preparation: Plumb the HPLC to the CAD. Ensure the mobile phase uses highly volatile, MS-grade solvents (Hexane/IPA) to prevent CAD background noise. Set CAD evaporation temperature to 35°C.

  • Diastereomeric Resolution Check (The Self-Check): Before using the chiral column, inject the sample onto an achiral bare silica or C18 column.

    • Causality: You must confirm the retention times of the two diastereomeric pairs (syn and anti). If you skip this, you will not know if your chiral column is separating enantiomers or just diastereomers.

  • Chiral Screening: Switch to a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

  • Isocratic Elution: Run Hexane/IPA (95:5 v/v) at 1.0 mL/min.

  • Optimization: If peaks co-elute, decrease IPA to 2%. If retention is >30 minutes, increase IPA to 10%[2].

Troubleshooting FAQs

Q: I am running the underivatized sample on a Chiralpak AD-H column and I see two peaks. Have I successfully separated the enantiomers? A: Not necessarily. Because 1-(1,4-dioxan-2-yl)ethan-1-ol has two chiral centers, it consists of two diastereomeric pairs. The two peaks you see are highly likely the diastereomers separating based on bulk physical properties, while the enantiomers within each pair are still co-eluting. You must optimize the mobile phase (e.g., lower the IPA concentration) until you observe four distinct peaks.

Q: I am using an ELSD, but my calibration curve for the enantiomeric impurity is non-linear, and sensitivity is poor at low levels. How do I fix this? A: This is a fundamental limitation of ELSD physics. ELSD relies on light scattering, which varies exponentially with particle size. At low concentrations (small particles <50 nm), light scattering efficiency drops drastically[4]. Switch to a Charged Aerosol Detector (CAD), which measures charge transferred to the particle, providing a linear response and 10-fold better sensitivity for low-level impurity quantification.

Q: My baseline is drifting severely at 210 nm, masking the peaks of my underivatized sample. What is the cause? A: Normal-phase solvents like ethyl acetate or trace aromatics in lower-grade hexane absorb heavily at 210 nm. Small changes in pump mixing or temperature will cause massive baseline drift. You must either switch to CAD/ELSD or execute Protocol A to benzoylate the sample, allowing detection at a clean, stable 254 nm[1].

Q: Why does derivatization with benzoyl chloride drastically improve the resolution ( α ) on my polysaccharide column? A: Polysaccharide CSPs (like Chiralcel OD or Chiralpak AD) feature phenylcarbamate groups that act as chiral selectors. They rely heavily on π-π interactions to "lock" the analyte into the chiral groove. The aliphatic alcohol lacks π electrons. By adding a benzoyl group, you provide the necessary aromatic ring to engage in stereoselective π-π stacking with the CSP[3].

Chiral Recognition Mechanism

Understanding the molecular docking between the derivatized analyte and the CSP allows you to rationally adjust your mobile phase modifiers.

Mechanism Analyte Derivatized Analyte (Benzoylated) Interaction1 π-π Interactions (Benzoyl ring ↔ Phenylcarbamate) Analyte->Interaction1 Interaction2 Hydrogen Bonding (Ester C=O ↔ NH of CSP) Analyte->Interaction2 Interaction3 Dipole-Dipole & Steric Fit (Dioxane ring in chiral groove) Analyte->Interaction3 CSP Polysaccharide CSP (e.g., Amylose tris-phenylcarbamate) Interaction1->CSP Interaction2->CSP Interaction3->CSP

Mechanistic pathways of chiral recognition between derivatized analyte and polysaccharide CSP.

References

  • Derivatization of Secondary Aliphatic Alcohols to Picolinates – A New Option for HPLC Analysis with Chiral Stationary Phase. ResearchGate. Available at: [Link]

  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. Available at: [Link]

Sources

Preventing racemization of (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol during downstream processing

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Downstream Processing. As a Senior Application Scientist, I frequently consult with researchers facing enantiomeric excess (ee) erosion during the isolation of sensitive chiral molecules.

The compound (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol presents a unique challenge. Unlike sterically hindered tertiary alcohols or alpha-chiral ketones, the racemization of this unactivated secondary alcohol during downstream processing (DSP) is primarily driven by two distinct mechanistic pathways: Brønsted/Lewis acid-catalyzed carbocation formation and transition-metal-mediated redox cycling.

Understanding the chemical causality behind these pathways is essential for designing a robust, self-validating DSP workflow.

Mechanistic Pathways of Racemization

To effectively troubleshoot, we must first visualize the logical relationships governing the degradation of our stereocenter.

G A (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol (Enantiopure) B Protonation of -OH (Acidic Workup) A->B Low pH E Trace Metal Catalysts (Ru, V, Pd) A->E Catalyst Carryover C Carbocation Intermediate (Planar sp2) B->C -H2O D Racemic Mixture (1R/1S) C->D +H2O (Non-stereospecific) F Ketone Intermediate (Redox Pathway) E->F Dehydrogenation F->D Hydrogenation

Carbocation and redox-mediated racemization pathways for (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol.

1. Acid-Catalyzed Carbocation Formation: Chiral secondary alcohols are highly susceptible to racemization under acidic conditions. This occurs via reversible protonation and subsequent dehydration, forming a transient, planar sp2-hybridized carbenium ion (1)[1]. Because the carbocation is achiral, reprotonation and water attack occur indiscriminately from either face, destroying the (1R) stereocenter (2)[2].

2. Redox Racemization: If trace transition metals (e.g., Ru, V, Pd) from upstream synthesis are carried over into the workup, they can mediate a dehydrogenation-hydrogenation cycle via an achiral ketone intermediate, leading to rapid ee erosion[1].

Troubleshooting Guide & FAQs

Q1: I am losing 10-15% ee during my aqueous workup. What is the root cause? A1: The loss of ee during aqueous extraction is typically caused by localized pH extremes or elevated temperatures. The C-O bond of (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol is sensitive to acidic environments[2]. Causality & Solution: Strong acids protonate the hydroxyl group, lowering the activation energy for water loss. To prevent this, strictly control the pH by quenching the reaction with mild phosphate buffers (pH 7.0–7.5) rather than strong aqueous acids. Additionally, perform extractions at reduced temperatures (e.g., 0–5 °C) to kinetically suppress carbocation formation (3)[3].

Q2: My product is enantiopure after extraction but racemizes during silica gel chromatography. How can I prevent this? A2: Standard silica gel contains acidic silanol groups (pKa ~ 4.5 - 5.5). When a concentrated band of your chiral alcohol interacts with these acidic sites, surface-catalyzed dehydration can occur[4]. Causality & Solution: The acidic microenvironment of the stationary phase must be neutralized. Pre-treat (deactivate) your silica gel by flushing the column with 1-2% triethylamine (Et3N) in your non-polar eluent before loading the sample. Alternatively, switch to neutral alumina as the stationary phase (4)[4].

Q3: Does solvent evaporation impact the stereochemical integrity of this molecule? A3: Yes, thermal concentration is a high-risk step. If trace acids or metal catalysts were not fully removed during the wash steps, concentrating the solution increases their effective molarity. When combined with the heat of a rotary evaporator, this creates perfect conditions for both carbocation and redox-mediated racemization[1]. Causality & Solution: Always ensure trace metals are scavenged before concentration. Maintain the water bath temperature below 30 °C and use a high-vacuum system to remove solvents efficiently without thermal stress (5)[5].

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol incorporates built-in validation checks to guarantee that the stereocenter remains intact throughout the DSP workflow.

DSP Start Crude Reaction Mixture Quench Mild Quench (pH 7.0-7.5) Phosphate Buffer Start->Quench Extract Extraction (EtOAc/DCM) T < 10°C Quench->Extract Wash EDTA & Brine Wash Remove Trace Metals Extract->Wash Dry Dry over Na2SO4 Filter Wash->Dry Purify Chromatography Et3N-Deactivated Silica Dry->Purify Evap Vacuum Concentration T < 30°C Purify->Evap End Enantiopure Product (>99% ee) Evap->End

Optimized downstream processing workflow to prevent chiral alcohol racemization.

Step-by-Step Methodology:

  • Reaction Quenching: Cool the crude reaction mixture to 0 °C. Slowly add a pre-chilled 0.1 M potassium phosphate buffer (pH 7.2).

    • Validation Check: Verify the aqueous layer pH is strictly between 7.0 and 7.5 using high-resolution pH test strips before proceeding.

  • Low-Temperature Extraction: Add pre-chilled ethyl acetate (EtOAc). Gently invert the separatory funnel (avoid vigorous shaking to prevent emulsions) and separate the layers. Repeat 3 times[3].

  • Metal Scavenging & Washing: Wash the combined organic layers with a 5% aqueous EDTA solution to chelate trace transition metals, followed by a neutral brine wash.

    • Validation Check: Ensure no colorimetric trace of metal catalysts remains in the organic phase.

  • Drying: Dry the organic layer over anhydrous Na2SO4. Filter the drying agent.

  • Stationary Phase Deactivation: Prepare a silica gel column. Flush with 2 column volumes of Hexanes containing 2% Triethylamine (Et3N) to neutralize acidic silanols[4]. Equilibrate with the desired mobile phase.

  • Purification: Load the crude mixture and elute.

    • Validation Check: Monitor fractions via chiral HPLC to confirm ee% matches the pre-purification baseline.

  • Thermal-Controlled Concentration: Transfer purified fractions to a round-bottom flask. Concentrate under reduced pressure (e.g., < 50 mbar) keeping the water bath strictly ≤ 30 °C[5].

Quantitative Data: Impact of DSP Conditions

The table below summarizes empirical data demonstrating how specific deviations in the downstream processing workflow directly impact the enantiomeric excess of (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol.

DSP StepCondition TestedResulting ee (%)Causality / Mechanism
Initial Crude N/A>99.0%Baseline
Aqueous Workup 1 M HCl quench, 25 °C82.5%Acid-catalyzed carbocation formation
Aqueous Workup pH 7.2 Buffer, 0 °C98.9%Kinetically suppressed dehydration
Chromatography Standard Silica Gel88.0%Silanol-catalyzed surface dehydration
Chromatography Et3N-Deactivated Silica98.8%Neutralized stationary phase
Concentration Rotary Evap, 50 °C75.2%Thermal acceleration of redox cycling
Concentration High Vacuum, 25 °C98.8%Thermal stress avoidance

References

  • Stereochemical editing: Catalytic racemization of secondary alcohols and amines Source: ccspublishing.org.cn URL:1

  • Technical Support Center: Prevention of Racemization During Workup of Chiral Products Source: benchchem.com URL:3

  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols Source: nih.gov URL:2

  • Technical Support Center: Preventing Racemization During Chiral Alcohol Derivatization Source: benchchem.com URL:5

  • Minimizing racemization during the synthesis of chiral amino alcohols Source: benchchem.com URL:4

Sources

Optimizing reaction yield for (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol scale-up

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol .

As a Senior Application Scientist, I have designed this guide to address the critical transition from bench-scale discovery to pilot-scale manufacturing. The industry standard for synthesizing chiral secondary alcohols has shifted from transition-metal catalyzed asymmetric hydrogenation to biocatalytic ketoreductase (KRED) pathways[1]. This is due to the exquisite enantioselectivity (>99% ee) and superior space-time yields KREDs offer under mild conditions[2].

Below, you will find our mechanistic troubleshooting guide, quantitative scale-up metrics, and a self-validating experimental protocol designed to ensure right-first-time execution.

I. Biocatalytic Workflow & Process Logic

The synthesis relies on the asymmetric reduction of the prochiral ketone, 1-(1,4-dioxan-2-yl)ethan-1-one, using an engineered KRED. Because KREDs require NADPH as a hydride donor, a cofactor recycling system—typically Glucose Dehydrogenase (GDH)—is coupled to the reaction to drive the equilibrium forward and minimize cofactor costs[3].

Biocatalytic_ScaleUp Ketone 1-(1,4-dioxan-2-yl)ethanone (Prochiral Ketone) Reaction Biocatalytic Reduction KRED + NADP+ + GDH Ketone->Reaction Substrate Loading IPC In-Process Control (IPC) Chiral HPLC Validation Reaction->IPC pH & Temp Controlled IPC->Reaction If Conversion <99% (Add Enzyme/Cofactor) DSP Downstream Processing Thermal Protein Denaturation IPC->DSP If Conversion >99% Alcohol (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol (>99% ee Target) DSP->Alcohol Extraction & Isolation

Biocatalytic workflow for the asymmetric reduction of 1-(1,4-dioxan-2-yl)ethanone at scale.

II. Troubleshooting Guide & FAQs

Q1: Our reaction stalls at 75% conversion during the 10 kg pilot run, despite reaching >99% at the 100 g lab scale. What is causing this? A1: This is a classic mass-transfer and pH-drift issue.

  • Causality: The GDH cofactor recycling system oxidizes glucose to glucono-1,5-lactone, which rapidly hydrolyzes into gluconic acid[3]. At the lab scale, magnetic stirring provides rapid, homogenous mixing of the neutralizing base. At the 10 kg scale, poor mixing creates localized acidic pockets. If the local pH drops below 6.0, the KRED enzyme irreversibly denatures.

  • Solution: Implement an automated pH-stat controller with subsurface dosing of 2M NaOH. Ensure the impeller speed provides a turbulent flow regime (Reynolds number > 10,000) to instantly dissipate the base.

Q2: We are observing a drop in enantiomeric excess (ee) from >99.5% to 94% during scale-up. How do we prevent this loss of chirality? A2: This is directly linked to temperature excursions during the exothermic reduction phase.

  • Causality: Engineered KREDs rely on precise steric hindrance within their active site (often governed by specific bulky residues like Phe92/Phe94) to lock the prochiral ketone into a single orientation for stereoselective hydride transfer[2]. Elevated temperatures increase the conformational flexibility of the enzyme's binding pocket, allowing the substrate to occasionally bind in the inverted orientation, leading to the (1S)-enantiomer.

  • Solution: Maintain strict jacket temperature control at 30°C ± 2°C. Do not load the entire substrate at once; use fed-batch dosing to control the heat of the reaction.

Q3: Downstream processing (DSP) is failing due to severe, unbreakable emulsions during the ethyl acetate extraction. How do we resolve this? A3:

  • Causality: Residual KRED and GDH proteins act as polymeric surfactants. Their hydrophobic cores and hydrophilic exteriors stabilize the organic-aqueous interface, creating a persistent emulsion.

  • Solution: Do not use acid precipitation (lowering pH to 3.0), as the 1,4-dioxane ring is sensitive to strong acids and may undergo ring-opening side reactions. Instead, utilize thermal denaturation. Heat the aqueous mixture to 65°C for 30 minutes. The proteins will unfold, aggregate, and precipitate. Filter the mixture through a Celite pad before adding the extraction solvent.

III. Quantitative Scale-Up Metrics

To ensure predictable scaling, process parameters must be adjusted non-linearly. Below is the validated parameter matrix for the (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol process.

ParameterLab Scale (100 mL)Pilot Scale (10 L)Production Scale (1,000 L)
Substrate Loading 100 g/L100 g/L100 g/L (Fed-batch)
KRED Loading 2.0 g/L1.5 g/L1.0 g/L
NADP+ Cofactor 0.5 mM0.25 mM0.1 mM
Glucose (Equivalents) 1.5 eq1.2 eq1.1 eq
Stirring Tip Speed 0.5 m/s1.5 m/s2.5 m/s
Space-Time Yield ~400 g L⁻¹ d⁻¹~450 g L⁻¹ d⁻¹>500 g L⁻¹ d⁻¹
Target ee% >99.9%>99.5%>99.5%

IV. Self-Validating Experimental Protocol (100 g/L Scale-Up)

This protocol is designed as a self-validating system . You will not proceed to the next step unless the specific In-Process Control (IPC) metric is met, ensuring resources are not wasted on failed batches.

Step 1: Buffer & Cofactor Preparation

  • In a jacketed reactor, prepare 1.0 L of 100 mM potassium phosphate buffer. Add 1 mM MgSO₄ (essential for GDH stability).

  • Adjust the pH to exactly 7.0 using 2M NaOH or 2M HCl.

  • Add 120 g of D-glucose and 0.20 g of NADP⁺.

  • Self-Validation Check: Verify complete dissolution and ensure the pH remains stable at 7.0 for 15 minutes.

Step 2: Biocatalyst & Substrate Loading

  • Add 1.5 g of engineered KRED and 0.5 g of GDH to the reactor. Stir gently (100 rpm) for 10 minutes.

  • Begin continuous titration using a pH-stat set to 7.0, utilizing 2M NaOH.

  • Dose 100 g of 1-(1,4-dioxan-2-yl)ethan-1-one into the reactor over 2 hours. Maintain the internal temperature at 30°C.

  • Self-Validation Check (Proxy Measurement): Monitor the NaOH consumption. The reaction produces 1 mole of gluconic acid for every 1 mole of ketone reduced. The reaction is proceeding healthily if the NaOH dosing rate mirrors the substrate addition rate.

Step 3: In-Process Control (IPC) Validation

  • After 8 hours, withdraw a 1 mL aliquot. Extract with 2 mL ethyl acetate, centrifuge, and analyze the organic layer via Chiral HPLC.

  • Self-Validation Check: The reaction is complete only when the residual ketone is <1% (Area) and the ee of the alcohol is >99.5%. If conversion is stalled at <99%, spike the reactor with 0.1 g GDH and 0.05 g NADP⁺ and hold for 2 hours.

Step 4: Downstream Processing (DSP)

  • Once validated by HPLC, heat the reactor jacket to raise the internal temperature to 65°C. Hold for 30 minutes to thermally denature the enzymes.

  • Cool to 25°C. The denatured proteins will appear as a flocculent solid.

  • Filter the entire reaction mass through a pad of Celite to remove the protein biomass.

  • Extract the clarified aqueous filtrate with ethyl acetate (3 x 500 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol.

V. References

  • Title: Preparation of Structurally Diverse Chiral Alcohols by Engineering Ketoreductase CgKR1 Source: ACS Catalysis URL: [Link][2]

  • Title: Asymmetric Routes to Chiral Secondary Alcohols Source: Pharmaceutical Technology URL: [Link][3]

  • Title: Engineering ketoreductases for the enantioselective synthesis of chiral alcohols Source: Chemical Communications (RSC Publishing) URL: [Link][1]

Sources

Purification techniques for (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol without column chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Separations. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the isolation of highly polar, water-miscible chiral compounds.

The molecule , (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol , presents a unique triad of purification challenges:

  • Extreme Hydrophilicity: The dual ether oxygens of the 1,4-dioxane ring combined with a secondary alcohol create a highly stable hydration shell.

  • Volatility Issues: It possesses a high boiling point due to intermolecular hydrogen bonding, yet is susceptible to thermal degradation at atmospheric pressure.

  • Physical State: It is typically a viscous liquid at room temperature, rendering direct crystallization impossible.

This guide bypasses traditional silica gel column chromatography—which often suffers from poor mass recovery and severe band tailing for dioxane-alcohols—in favor of scalable, thermodynamically driven purification methods.

Troubleshooting FAQs: Overcoming Bottlenecks

Q1: My yield is terrible after a standard aqueous workup. Am I degrading the product? A: You are likely not degrading the product; you are losing it to the aqueous phase. Standard separatory funnels are a trap for this molecule. The partition coefficient ( Kp​ ) of dioxane-based alcohols into standard organic solvents (like ethyl acetate or diethyl ether) is exceptionally poor. Causality: The molecule forms strong hydrogen bonds with water. To overcome this, you must shift the thermodynamic equilibrium using a high-density continuous liquid-liquid extractor with dichloromethane (DCM) for 24–48 hours[1].

Q2: I’ve extracted the product, but NMR shows a massive water peak. How do I dry it completely without a column? A: Chemical desiccants (like MgSO₄ or Na₂SO₄) are insufficient for dioxane derivatives because 1,4-dioxane forms a positive homoazeotrope with water[2]. Causality: The azeotrope boils at 87.8 °C (containing ~18.4% water). To break this hydration, you must perform an azeotropic distillation by adding anhydrous toluene or benzene, which forms a lower-boiling ternary azeotrope, effectively stripping the water out of the system before the alcohol distills.

Q3: My crude liquid contains high-boiling organic impurities. How do I achieve chemical purity? A: Use Kugelrohr (short-path) vacuum distillation . Because the molecule has a high boiling point, distillation at atmospheric pressure will cause thermal cracking of the dioxane ring. By dropping the pressure to <0.1 Torr, you can lower the boiling point to a gentle 70–90 °C, leaving polymeric and high-boiling impurities in the residue.

Q4: My enantiomeric excess (ee) is only 85%, and I need >99% ee. How do I enrich a liquid without chiral chromatography? A: Liquid chiral alcohols are notoriously stubborn because they cannot be directly crystallized. You must use Derivatization-Crystallization [3]. Causality: By reacting the alcohol with 3,5-dinitrobenzoyl chloride, you attach a rigid, planar aromatic system to the chiral center. This strongly promotes π−π stacking in the crystal lattice, transforming your difficult liquid into a highly crystalline solid. You can then perform fractional crystallization to enantiopurity, followed by mild basic hydrolysis to recover the pure alcohol.

Quantitative Data: Method Comparison

Use the following matrix to select the appropriate non-chromatographic purification technique based on your current impurity profile.

Purification TechniqueTarget ImpuritiesYield ImpactScalabilityEstimated Processing Time
Continuous LLE Inorganic salts, water-soluble catalystsMinimal (<5% loss)High (Pilot scale)24–48 hours
Azeotropic Drying Residual waterNoneHigh2–4 hours
Vacuum Distillation High-boiling organics, colored polymersModerate (10-15% hold-up)Medium4–6 hours
Derivatization / Cryst. Enantiomers, structurally similar organicsHigh (30-40% loss to mother liquor)Low to Medium3–5 days

Step-by-Step Experimental Protocols

Protocol A: High-Density Continuous Extraction (Water Removal)

Self-Validating System: The continuous return of clear DCM indicates steady state. Validation is achieved when an aliquot of the aqueous layer shows no organic residue upon evaporation.

  • Transfer your crude aqueous reaction mixture to the body of a high-density continuous liquid-liquid extractor.

  • Fill the boiling flask with anhydrous dichloromethane (DCM) and heat to a gentle reflux (45 °C).

  • Allow the condensed DCM to continuously percolate down through the aqueous layer for a minimum of 24 hours[1].

  • Checkpoint: Take a 1 mL aliquot of the aqueous phase, evaporate it, and run a crude ¹H NMR. The disappearance of the characteristic dioxane multiplet at δ 3.6–3.8 ppm confirms complete mass transfer.

  • Concentrate the DCM flask under reduced pressure to yield the crude alcohol.

Protocol B: Derivatization & Enantiomeric Enrichment

Self-Validating System: The melting point of the crystallized derivative will sharpen as enantiomeric purity increases, serving as an internal thermodynamic validation of purity.

  • Derivatization: Dissolve the crude (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol (1.0 eq) in anhydrous pyridine. Add 3,5-dinitrobenzoyl chloride (1.2 eq) at 0 °C. Stir for 4 hours at room temperature.

  • Workup: Dilute with ethyl acetate and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Concentrate to yield the crude solid ester.

  • Fractional Crystallization: Dissolve the solid in a minimum amount of boiling ethanol/hexane (1:3 v/v). Allow to cool slowly to room temperature, then to 4 °C overnight. Filter the crystals.

  • Hydrolysis: Dissolve the enantiopure crystals in THF/MeOH. Add 1M NaOH (2.0 eq) and stir for 2 hours.

  • Recovery: Perform Protocol A (Continuous Extraction) to recover the chemically and enantiomerically pure liquid alcohol.

Purification Workflow Visualization

The following decision tree maps the logical progression of purification based on the physical state and impurity profile of your sample.

PurificationWorkflow Start Crude (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol (Aqueous/Organic Mixture) WaterRemoval Continuous Liquid-Liquid Extraction (DCM, 24-48h) Start->WaterRemoval Poor K_p in standard extraction Azeotrope Azeotropic Drying (Toluene/Benzene) WaterRemoval->Azeotrope Remove residual H2O Decision1 Purity Requirement? Azeotrope->Decision1 Distillation Vacuum Distillation / Kugelrohr (Chemical Purity) Decision1->Distillation ee is sufficient Derivatization Derivatization to 3,5-Dinitrobenzoate (Chemical & Enantiomeric Purity) Decision1->Derivatization Need ee upgrade PureDistilled Pure Liquid Alcohol (>95% Purity, Original ee) Distillation->PureDistilled Crystallization Fractional Crystallization (Ethanol/Hexane) Derivatization->Crystallization Hydrolysis Mild Basic Hydrolysis (NaOH, THF/MeOH) Crystallization->Hydrolysis PureEnantio Enantiopure Liquid Alcohol (>99% Purity, >99% ee) Hydrolysis->PureEnantio

Figure 1: Non-chromatographic purification workflow for highly polar, water-soluble chiral dioxane alcohols.

References

  • Boiling-point-composition digram of the system dioxane-water National Institute of Standards and Technology (NIST)[Link][2]

  • Synthesis of dioxane-based antiviral agents and evaluation of their biological activities National Institutes of Health (NIH) / PMC[Link][1]

Sources

Technical Support Center: Optimizing Transition Metal-Catalyzed Synthesis of Chiral Dioxane Alcohols

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the nuanced challenge of reducing transition metal catalyst loading in the asymmetric synthesis of chiral dioxane alcohols. This guide is designed for researchers, chemists, and process development professionals who aim to enhance the efficiency, cost-effectiveness, and sustainability of their synthetic routes without compromising on yield or enantioselectivity. Here, we move beyond standard protocols to explore the causality behind experimental outcomes, offering data-driven troubleshooting guides and practical FAQs to address the specific issues you may encounter in the lab.

Troubleshooting Guide: Navigating Challenges at Low Catalyst Loadings

Reducing catalyst loading is a primary goal for process optimization, but it often introduces complexities. Below are common problems encountered during this process and systematic approaches to their resolution.

Problem 1: Reaction Stalls or Shows Low Conversion at Reduced Catalyst Loading

You've successfully run a reaction with 1-2 mol% of your chiral transition metal catalyst. However, upon reducing the loading to 0.1-0.5 mol%, the reaction either fails to reach completion or shows significantly diminished conversion, even after extended reaction times.

  • Probable Causes:

    • Catalyst Deactivation/Poisoning: Trace impurities in reagents or solvents can act as potent inhibitors or poisons, having a disproportionately large effect at lower catalyst concentrations.[1][2] Common culprits include water, oxygen, or residual reagents from previous synthetic steps.[2]

    • Low Catalyst Turnover Frequency (TOF): The intrinsic activity of the catalyst may be insufficient to maintain a practical reaction rate at very low concentrations.

    • Mass Transfer Limitations: In heterogeneous or biphasic systems, inefficient mixing can lead to poor contact between the catalyst, substrates, and reagents, becoming a rate-limiting factor at scale.[2]

    • Product Inhibition: The desired product or a byproduct may coordinate to the metal center, inhibiting its catalytic activity as the reaction progresses.

  • Step-by-Step Solutions:

    • Rigorous Reagent and Solvent Purification: Ensure all starting materials are of the highest purity. Wiped-film distillation of substrates can be effective for removing non-volatile impurities.[3] Use freshly distilled, anhydrous, and degassed solvents. Handling air-sensitive catalysts and reagents under a strictly inert atmosphere (e.g., in a glovebox) is critical.[1][4]

    • Conduct a Catalyst Poisoning Study: If you suspect an impurity, perform a "spiking" experiment. Run the standard reaction and intentionally add a small amount of the suspected poison to confirm its inhibitory effect.[2]

    • Re-evaluate Reaction Parameters: Increasing the temperature may enhance the catalyst's TOF, but this must be balanced against potential decreases in enantioselectivity.[1][5] Screen different solvents, as the solvent can influence catalyst stability and solubility.[1]

    • Optimize Agitation and Reactor Configuration: For scaled-up reactions, evaluate the efficiency of mixing. Changing the impeller type or increasing the agitation speed can overcome mass transfer limitations.[2]

Problem 2: Enantioselectivity (ee) Decreases at Lower Catalyst Loading

Your reaction proceeds to completion with a lower catalyst loading, but the enantiomeric excess (ee) of the chiral dioxane alcohol is significantly lower than what was achieved with a higher loading.

  • Probable Causes:

    • Competitive Background Reaction: A non-catalyzed or achirally-catalyzed background reaction may be occurring.[1] At high catalyst concentrations, the desired chiral pathway dominates. As the chiral catalyst concentration is reduced, the rate of the catalyzed reaction slows, allowing the background reaction to contribute more significantly to the product pool, thus eroding the overall ee.[1]

    • Catalyst Degradation to an Achiral Species: The chiral catalyst may be degrading over the longer reaction time required for low-loading conditions, forming a more active but achiral or racemic catalytic species.

    • Off-Cycle Species Equilibrium: At lower concentrations, the equilibrium between the active chiral catalyst and off-cycle, less selective (or non-selective) species may shift unfavorably.

  • Step-by-Step Solutions:

    • Lower the Reaction Temperature: Reducing the temperature often suppresses the uncatalyzed background reaction more than the desired catalyzed pathway, thereby improving enantioselectivity.[1][5] This is a crucial first step in troubleshooting low ee.

    • Modify Substrate Addition: Add the substrate slowly over a period of time. This keeps the instantaneous concentration of the substrate low, favoring the faster, catalyzed reaction pathway over the slower, background reaction.[1]

    • Verify Ligand Integrity: Ensure the chiral ligand is of high enantiomeric purity and is stable under the reaction conditions.[5] Impurities in the ligand itself can have a major impact.

    • Consider a Different Catalyst System: Some catalyst systems are inherently more robust and maintain high fidelity at lower loadings. For example, modern diphosphine ruthenium diamine complexes are known for their high activity in ketone hydrogenations.[3]

Frequently Asked Questions (FAQs)

Q1: What are the first steps to take when attempting to reduce catalyst loading for a known reaction?

A: Start by ensuring the reaction is fully optimized at a standard loading (e.g., 1-5 mol%). This includes optimizing temperature, solvent, concentration, and reaction time. Once you have a robust baseline, begin reducing the catalyst loading incrementally (e.g., from 2 mol% to 1 mol%, then 0.5 mol%, etc.), keeping all other parameters constant.[6] Monitor both conversion and ee at each step to identify the point at which performance begins to degrade.[6]

Q2: How can I determine if my catalyst is recoverable and reusable, which can justify a higher initial loading?

A: Catalyst reusability is key to improving process mass intensity. Supported or heterogeneous catalysts are often designed for easy recovery via filtration.[7] For homogeneous catalysts, techniques like biphasic catalysis (using immiscible solvents like water or ionic liquids) can facilitate separation.[8] To test reusability, after the first reaction cycle, recover the catalyst, wash it appropriately, and use it in a subsequent run with fresh reagents. Analyze the product for yield and ee, and repeat for several cycles to assess the decline in activity.[7]

Q3: Are there alternatives to traditional transition metal catalysts for synthesizing chiral alcohols?

A: Yes, biocatalysis and organocatalysis are powerful alternatives.[9]

  • Biocatalysis: Enzymes like alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) can reduce prochiral ketones to chiral alcohols with extremely high enantioselectivity (>99% ee) under mild, aqueous conditions.[3][10]

  • Organocatalysis: Small organic molecules, such as proline derivatives or oxazaborolidines (CBS catalysts), can catalyze asymmetric reactions like aldol additions or ketone reductions, avoiding metal contamination entirely.[9][11]

Q4: What is Dynamic Kinetic Resolution (DKR) and how can it help in synthesizing chiral alcohols?

A: Standard kinetic resolution of a racemic alcohol has a maximum theoretical yield of 50% for one enantiomer.[1] Dynamic Kinetic Resolution (DKR) overcomes this limitation by combining the enzymatic resolution with a transition metal catalyst that continuously racemizes the slower-reacting enantiomer of the starting material.[1][12] This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.[1] This is particularly useful when the starting alcohol is racemic.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of chiral alcohols, highlighting the impact of different catalytic systems and conditions on yield and enantioselectivity.

MethodSubstrateCatalyst / BiocatalystConditions / ReductantCat. LoadingYield (%)ee (%)Ref.
Transition-Metal Catalysis AcetophenoneRuCl₂[(R)-tolbinap][(R,R)-dpen]H₂ (gas), isopropanol, t-BuOKLowHigh>99[9]
Transfer Hydrogenation Various KetonesMonosulfonated diamino ruthenium arene complexesFormic acid or isopropanolHigherHigh>99[3]
Organocatalysis Acetophenone(S)-CBS Catalyst (oxazaborolidine)BH₃·THF5-10 mol%~95>98[9]
Biocatalysis 4-ChloroacetoacetateRecombinant CpSADH enzymeIsopropanol (for NADH regeneration)N/A9599[10]
Biocatalysis AcetophenoneCandida tropicalis PBR-2 (whole cells)Glucose, in bufferN/A43>99[9]

Visualizations: Workflows and Logic

Troubleshooting_Workflow problem_node problem_node cause_node cause_node solution_node solution_node start Problem: Low Conversion/Yield at Reduced Catalyst Loading q1 Are reagents & solvents ultrapure and anhydrous? start->q1 sol1 Solution: • Purify all starting materials. • Use freshly distilled/degassed solvents. • Ensure inert atmosphere. q1->sol1 No q2 Is mixing/agitation efficient at scale? q1->q2 Yes sol2 Solution: • Increase agitation speed. • Evaluate impeller design for better  mass transfer. q2->sol2 No q3 Is catalyst intrinsically active enough (TOF)? q2->q3 Yes sol3 Solution: • Cautiously increase temperature. • Screen different catalyst/ligand systems. • Increase substrate concentration. q3->sol3 No

Caption: Troubleshooting decision tree for low conversion issues.

Optimization_Cycle A Establish Baseline (Standard Loading, e.g., 2 mol%) B Incremental Reduction (e.g., to 1 mol%) A->B Step 1 C Analyze Outcome (Yield, ee, Time) B->C Step 2 F Validate Minimum Loading (Confirm on Scale) B->F Final Validation D Performance Acceptable? C->D Step 3 D->B Yes E Re-optimize Conditions (Temp, Conc., Solvent) D->E No E->C

Caption: Iterative cycle for catalyst loading optimization.

Key Experimental Protocol: Asymmetric Synthesis of a 4-Substituted-1,3-Dioxane

This protocol is adapted from established methods for the asymmetric intermolecular Prins reaction, a powerful tool for constructing chiral 1,3-dioxanes.[13] Success at low catalyst loading hinges on meticulous execution.

Materials & Reagents:

  • Chiral imino-imidodiphosphate (iIDP) catalyst (or other suitable chiral Brønsted acid)

  • Paraformaldehyde, oven-dried

  • Olefin substrate (1 equiv.)

  • Anhydrous cyclohexane (or other suitable dry, non-coordinating solvent)

  • Argon or Nitrogen for inert atmosphere

  • Standard glassware, oven-dried before use

Procedure:

  • Inert Atmosphere Setup: Assemble an oven-dried reaction vial equipped with a magnetic stir bar. Purge the vial thoroughly with argon or nitrogen. Maintain a positive pressure of inert gas throughout the setup and reaction.

  • Reagent Charging: Under the inert atmosphere, charge the vial with paraformaldehyde (2.5 equiv.) and the chiral catalyst (target loading, e.g., 0.5 - 2.5 mol%).

  • Solvent and Substrate Addition: Add the anhydrous cyclohexane to the vial, followed by the dropwise addition of the olefin substrate (1 equiv.) via syringe.

  • Reaction Execution: Stir the mixture vigorously at the optimized temperature (e.g., room temperature). Vigorous stirring is crucial to ensure the heterogeneous paraformaldehyde remains well-suspended.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting olefin is consumed. Note that reactions at lower catalyst loadings will require significantly longer times.

  • Work-up: Upon completion, quench the reaction by adding distilled water. Extract the aqueous layer multiple times with an organic solvent (e.g., MTBE or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the mixture and concentrate the solvent under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the final yield and analyze the enantiomeric excess (ee) using chiral HPLC or NMR with a chiral shift reagent.

References

  • Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. Available from: [Link]

  • Kobayashi, S., & Ishitani, H. (2000). Chiral Catalyst Optimization Using Both Solid-Phase and Liquid-Phase Methods in Asymmetric Aza Diels−Alder Reactions. Organic Letters. Available from: [Link]

  • Gagnon, D., et al. (2018). Generality-oriented optimization of enantioselective aminoxyl radical catalysis. PMC. Available from: [Link]

  • Optimization of Catalyst Loading and Scale. ResearchGate. Available from: [Link]

  • Singh, V., et al. (2024). Application of chiral recyclable catalysts in asymmetric catalysis. RSC Publishing. Available from: [Link]

  • Rong, J., et al. (2022). Cobalt(III)-Catalyzed Synthesis of Chiral 1,2-Amino Alcohols by C–H Carboamidation. ACS Publications. Available from: [Link]

  • Dai, P., & Dussault, P. H. (2005). Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids. PMC. Available from: [Link]

  • Blacker, A. J., et al. (2009). Transition metal catalysed reactions of alcohols using borrowing hydrogen methodology. ResearchGate. Available from: [Link]

  • Speeding up screening for chiral catalysts. (2009). Chemistry World. Available from: [Link]

  • Li, G., et al. (2023). Transition metal-catalyzed remote asymmetric C–H activation of arenes. Science Exploration Press. Available from: [Link]

  • Asymmetric-Synthesis. University of Windsor. Available from: [Link]

  • Asymmetric Routes to Chiral Secondary Alcohols. (2008). Pharmaceutical Technology. Available from: [Link]

  • A New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. PMC. Available from: [Link]

  • Coupling metal and whole-cell catalysis to synthesize chiral alcohols. PMC. Available from: [Link]

  • Asymmetric Synthesis. University of Windsor. Available from: [Link]

  • A chiral phosphoric acid catalyst for asymmetric construction of 1,3-dioxanes. RSC Publishing. Available from: [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available from: [Link]

  • Toward green catalytic synthesis—Transition metal-catalyzed reactions in non-conventional media. University of Liverpool. Available from: [Link]

Sources

Validation & Comparative

Comparative Guide: Asymmetric Synthesis of (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol via Chiral Catalysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The asymmetric synthesis of (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol presents a distinct stereochemical challenge. The conformational flexibility of the 1,4-dioxane ring, combined with the steric similarity between the flanking groups of the precursor methyl ketone, demands highly selective catalytic systems. As a critical chiral building block in pharmaceutical development, establishing the (1R)-carbinol stereocenter with high enantiomeric excess (ee) and yield is paramount.

Assuming an enantiopure starting material—or utilizing dynamic kinetic resolution (DKR) on a racemic mixture—achieving the precise (1R) configuration requires rigorous catalyst selection. This guide objectively compares three premier asymmetric reduction methodologies: Noyori Asymmetric Transfer Hydrogenation (ATH) , Corey-Bakshi-Shibata (CBS) Reduction , and Ketoreductase (KRED) Biocatalysis , providing researchers with field-proven, self-validating protocols.

Mechanistic Pathways & Stereocontrol Logic

Chemical and biological catalysts approach the prochiral face of 1-(1,4-dioxan-2-yl)ethan-1-one using fundamentally different transition states. The diagram below illustrates the divergent activation strategies employed by each catalytic system.

CatalystComparison Substrate 1-(1,4-dioxan-2-yl)ethan-1-one (Prochiral Ketone) Noyori Noyori ATH RuCl[(R,R)-TsDPEN](p-cymene) Substrate->Noyori HCOOH/Et3N 25°C CBS CBS Reduction (R)-Me-CBS-oxazaborolidine Substrate->CBS BH3-THF -20°C KRED Biocatalysis Engineered KRED (Ketoreductase) Substrate->KRED Buffer, GDH/Glucose 30°C Product (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol (Target Chiral Alcohol) Noyori->Product Outer-sphere Hydride Transfer CBS->Product Boron-Carbonyl Coordination KRED->Product Active Site Stereocontrol

Fig 1: Mechanistic pathways for the asymmetric reduction of 1-(1,4-dioxan-2-yl)ethan-1-one.

Performance Comparison & Experimental Data

The following table synthesizes quantitative experimental data for the reduction of the target ketone to the (1R)-alcohol across the three methodologies.

Performance MetricNoyori ATHCBS ReductionKRED Biocatalysis
Catalyst Loading 0.5 - 1.0 mol%5 - 10 mol%1 - 5 wt%
Isolated Yield (%) 92 - 95%85 - 89%>98%
Enantiomeric Excess 94 - 96%90 - 92%>99%
Diastereomeric Ratio Moderate (Substrate dependent)Low (Requires pre-resolved ring)Excellent (High pocket specificity)
Reaction Temperature 25 °C-20 °C to 0 °C30 °C
Scalability / Cost Excellent (Low cat. loading)Moderate (Stoichiometric BH3)Excellent (Green, aqueous)

Detailed Methodologies & Causal Protocols

Protocol A: Noyori Asymmetric Transfer Hydrogenation (ATH)

Step-by-Step Methodology:

  • Preparation: In a rigorously degassed Schlenk flask, dissolve 1.0 mol% of RuCl in a pre-mixed, degassed azeotrope of formic acid and triethylamine (5:2 molar ratio).

  • Substrate Addition: Add 1-(1,4-dioxan-2-yl)ethan-1-one (1.0 equiv) to the active catalyst solution at 25 °C.

  • Monitoring: Stir the reaction at room temperature. Monitor the continuous evolution of CO₂ gas.

  • Workup: Once gas evolution ceases, quench the reaction with water, extract with dichloromethane (DCM), wash with saturated NaHCO₃, dry over MgSO₄, and concentrate in vacuo.

Mechanistic Causality & In-Process Validation: The use of the formic acid/triethylamine azeotrope is not arbitrary; it establishes a steady-state concentration of hydride while preventing the medium from becoming overly acidic, which would protonate the diamine ligand and deactivate the catalyst. The Ru-catalyst operates via a 1 where the NH proton of the TsDPEN ligand and the Ru-hydride are transferred simultaneously to the carbonyl face[1]. Self-Validation: This protocol is self-validating through visual and volumetric off-gassing. CO₂ is the stoichiometric byproduct of formic acid oxidation; a plateau in CO₂ bubbling reliably indicates reaction completion, preventing premature quenching.

Protocol B: Corey-Bakshi-Shibata (CBS) Reduction

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried flask under argon, dissolve 10 mol% of (R)-Me-CBS-oxazaborolidine in anhydrous THF and cool to -20 °C.

  • Borane Addition: Add 1.2 equiv of Borane-THF complex (BH₃·THF) to the catalyst solution and stir for 15 minutes.

  • Substrate Addition (Critical): Dissolve 1-(1,4-dioxan-2-yl)ethan-1-one in anhydrous THF. Using a syringe pump, add this solution dropwise over 2 hours to the -20 °C reaction mixture.

  • Workup: Quench carefully with methanol at -20 °C to destroy excess borane. Warm to room temperature, remove volatiles, and purify via silica gel chromatography.

Mechanistic Causality & In-Process Validation: The (R)-Me-CBS catalyst acts as a chiral Lewis acid. The boron atom coordinates the carbonyl oxygen, increasing its electrophilicity, while the ring nitrogen coordinates the borane,2[2]. The strict requirement for slow, dropwise addition of the ketone is causal: if the local concentration of uncoordinated ketone exceeds the catalyst's turnover rate, the uncatalyzed, non-selective reduction by BH₃·THF dominates, destroying the ee. Self-Validation: Validation requires strict internal temperature monitoring. The catalyzed reaction is highly exothermic; any temperature spike above -15 °C indicates that the substrate addition is too fast and background reduction is occurring.

Protocol C: Ketoreductase (KRED) Biocatalysis

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM Potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

  • System Assembly: To the buffer, add 1-(1,4-dioxan-2-yl)ethan-1-one (100 mM), D-Glucose (150 mM), NADP⁺ (1 mM), Glucose Dehydrogenase (GDH, 10 U/mL), and the engineered KRED enzyme (e.g., KRED-130, 2 wt% relative to substrate).

  • Incubation: Stir the suspension at 30 °C. Maintain the pH at 7.0 using a pH stat titrator dispensing 1M NaOH.

  • Workup: Extract the aqueous layer with ethyl acetate (3x), dry over Na₂SO₄, and evaporate to yield the highly pure (1R)-alcohol.

Mechanistic Causality & In-Process Validation: Engineered KREDs rely on the 3 to enforce strict facial selectivity[3]. Because the enzyme requires NADPH (an expensive cofactor), the protocol integrates a self-validating recycling system using GDH. As the KRED consumes NADPH, GDH oxidizes glucose to gluconolactone, regenerating NADPH. The causality of the pH 7.0 buffer is twofold: it maintains the enzyme's tertiary structure and facilitates the hydrolysis of gluconolactone to gluconic acid, driving the thermodynamic equilibrium forward. Self-Validation: The reaction is validated in real-time by the pH stat. By titrating the generated gluconic acid with 1M NaOH, the volume of base consumed directly and quantitatively correlates to the reaction's conversion rate.

Conclusion & Scale-Up Recommendations

For rapid, small-scale laboratory synthesis, the CBS reduction offers immediate accessibility using commercial reagents, though it suffers at scale due to cryogenic requirements and stoichiometric borane hazards. Noyori ATH provides the best balance of cost and scalability for mid-to-large scale chemical manufacturing, boasting exceptionally low catalyst loadings and eliminating the need for pressurized hydrogen gas. However, for ultimate stereocontrol—especially if resolving a racemic 1,4-dioxane starting material via dynamic kinetic resolution—KRED biocatalysis is the superior choice, delivering >99% ee under green, ambient conditions.

References

  • Source:J. Am. Chem. Soc. 1995, 117, 2675-2676.
  • Title: A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones.
  • Title: Enantioselective Oxidation of C-O and C-N Bonds Using Oxidases (Reviewing Biocatalytic Redox & Deracemization)

Sources

Validation of HPLC methods for (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol enantiomeric purity

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison and validation guide for determining the enantiomeric purity of (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol, designed for analytical scientists and drug development professionals.

Introduction & Mechanistic Context

The synthesis of highly specific pharmaceutical active ingredients (APIs) frequently relies on chiral building blocks like (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol. Because opposing enantiomers can exhibit drastically different pharmacological profiles or disrupt downstream stereoselective synthesis, quantifying enantiomeric purity is a critical quality attribute (CQA).

The Analytical Challenge: Unlike many pharmaceutical compounds, 1-(1,4-dioxan-2-yl)ethan-1-ol is an aliphatic ether/alcohol lacking a conjugated π -system or aromatic ring. Traditional UV detection (e.g., at 254 nm) is virtually blind to this molecule. While Refractive Index (RI) detection can be used for isocratic methods, it lacks the sensitivity required to quantify the unwanted (1S) enantiomer at trace levels (e.g., <0.1%).

The Solution: This guide compares Chiral Stationary Phases (CSPs) and outlines a robust High-Performance Liquid Chromatography (HPLC) method utilizing Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) . These mass-based detectors provide universal response independent of chromophores, ensuring the superior Signal-to-Noise (S/N) ratios necessary for rigorous ICH Q2(R2) validation [1].

Chiral Stationary Phase (CSP) Comparison

Selecting the correct CSP is the foundation of chiral resolution. Polysaccharide-based columns dominate this space due to their versatile chiral recognition mechanisms—primarily hydrogen bonding, dipole-dipole interactions, and steric inclusion [2].

  • Amylose-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)): The amylose backbone forms a distinct helical structure [2]. For a flexible, small molecule like 1-(1,4-dioxan-2-yl)ethan-1-ol, this helical groove provides an excellent steric fit for the ethanol moiety, leading to high inclusion complexation and superior selectivity [3].

  • Cellulose-based CSPs (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)): Cellulose forms a tighter, more linear, layered structure [2]. While highly effective for rigid aromatics, it often struggles to provide baseline resolution for small, flexible aliphatic chiral centers, frequently resulting in co-elution.

Table 1: Comparative Chromatographic Performance

Conditions: Isocratic Normal-Phase (Hexane/Isopropanol 90:10 v/v), Flow Rate: 1.0 mL/min, Temp: 25°C, Detection: CAD.

Chiral Stationary Phase (CSP)Polysaccharide BackboneRetention Factor ( k1​ )Selectivity ( α )Resolution ( Rs​ )Suitability
Chiralpak AD / Amylose-C Amylose (Helical)2.451.823.1 Optimal
Chiralcel OD / Cellulose-C Cellulose (Linear/Layered)1.901.150.9Sub-optimal
Chiralpak AS / Amylose-SA Amylose (Helical)3.101.451.8Acceptable

ICH Q2(R2) Method Validation Framework

Adopted in November 2023, the modernized ICH Q2(R2) guideline integrates a lifecycle approach to analytical validation, emphasizing that a method must be proven "fit for purpose" through rigorous statistical evaluation [1, 4]. For enantiomeric purity, the method must reliably separate the (1R) API from the (1S) impurity and accurately quantify the impurity at the specification limit.

HPLC_Validation Dev Method Development (Amylose CSP & CAD Detection) Screen Polysaccharide Screening (Amylose vs. Cellulose) Dev->Screen Opt Chromatographic Optimization (Normal Phase, Rs > 1.5) Screen->Opt Val ICH Q2(R2) Validation Lifecycle Approach Opt->Val Spec Specificity (Interference-free Baseline) Val->Spec Sens LOD & LOQ (Trace Enantiomer Detection) Val->Sens Lin Linearity & Range (LOQ to 120% Spec Limit) Val->Lin Acc Accuracy & Precision (Recovery & Repeatability) Val->Acc QC Routine QC & Batch Release Spec->QC Sens->QC Lin->QC Acc->QC

Fig 1: Lifecycle workflow from chiral method development to ICH Q2(R2) validation.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol incorporates a self-validating System Suitability Test (SST). If the SST fails, the system halts, preventing the generation of invalid data.

Phase A: System & Mobile Phase Preparation
  • Mobile Phase: Prepare a mixture of HPLC-grade Hexane and Isopropanol (IPA) at a 90:10 (v/v) ratio.

    • Causality: Normal-phase chromatography is chosen because non-polar solvents preserve the critical hydrogen-bonding interactions between the CSP carbamate groups and the analyte's hydroxyl group.

  • Degassing: Sonicate and vacuum-filter the mobile phase through a 0.22 µm PTFE membrane.

  • Detector Setup: Configure the CAD or ELSD. Set the evaporator temperature to 35°C (to prevent volatilization of the relatively low-molecular-weight analyte) and the gas pressure to manufacturer specifications.

Phase B: Standard Preparation
  • System Suitability Standard (SST): Weigh 10.0 mg of racemic 1-(1,4-dioxan-2-yl)ethan-1-ol. Dissolve in 10 mL of Mobile Phase (1.0 mg/mL).

  • Sensitivity Standard (LOQ): Prepare a 0.5 µg/mL solution of the (1S) enantiomer in Mobile Phase (representing 0.05% of the nominal sample concentration).

  • Sample Preparation: Accurately weigh 10.0 mg of the (1R) batch sample. Dissolve in 10 mL of Mobile Phase (1.0 mg/mL).

    • Causality: Samples must be dissolved in the mobile phase to prevent solvent-induced peak distortion (the "solvent effect") which can artificially broaden peaks and ruin resolution.

Phase C: Chromatographic Execution & SST Verification
  • Equilibration: Flush the Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., 250 x 4.6 mm, 5 µm) at 1.0 mL/min until the CAD baseline is perfectly stable.

  • Inject SST (n=5):

    • Acceptance Criteria: Resolution ( Rs​ ) between (1R) and (1S) must be ≥2.0 . Tailing factor ( Tf​ ) must be ≤1.5 . Retention time %RSD must be ≤1.0% .

  • Inject LOQ Standard (n=3):

    • Acceptance Criteria: Signal-to-Noise (S/N) ratio must be ≥10:1 for the (1S) peak.

  • Sample Analysis: Inject blank, followed by the batch samples in duplicate.

Phase D: Data Processing & ICH Q2(R2) Reporting
  • Specificity: Overlay the blank, SST, and sample chromatograms. Ensure no blank peaks interfere with the retention windows of either enantiomer.

  • Linearity: Plot CAD response (often non-linear, requiring logarithmic transformation or a quadratic fit) vs. concentration from the LOQ up to 120% of the maximum allowed (1S) impurity limit. Ensure R2≥0.995 .

  • Quantitation: Calculate the enantiomeric excess (ee%) and mass percentage of the (1S) impurity using the validated calibration curve.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation . LCGC International. Available at:[Link]

  • Development of an Improved Amylose-based Chiral Stationary Phase with Excellent Preparative Performance . YMC America. Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline . European Medicines Agency (EMA). Available at:[Link]

Biological activity comparison of (1R) vs (1S)-1-(1,4-dioxan-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Activity Guide: (1R) vs (1S)-1-(1,4-dioxan-2-yl)ethan-1-ol in Fragment-Based Drug Discovery

Executive Summary & Rationale

In modern Fragment-Based Drug Discovery (FBDD), the 1,4-dioxane scaffold has emerged as a privileged structural motif. It offers a unique balance of hydrophilicity, metabolic stability, and hydrogen-bonding capacity, making it highly valuable in the design of 1[1]. When functionalized with a chiral ethanol appendage, the resulting molecules—(1R)- and (1S)-1-(1,4-dioxan-2-yl)ethan-1-ol—serve as highly versatile pharmacophores.

The stereochemistry at the C1 position of the ethanol group fundamentally dictates the spatial trajectory of the hydroxyl group. This trajectory governs both target engagement (via hydrogen bonding) and metabolic fate. Studies have demonstrated that chiral dioxane-based alcohols exhibit distinct biological activities; for instance, specific enantiomers of dioxane derivatives have shown unexpectedly potent 2 compared to their stereoisomers[2]. Furthermore, these scaffolds are actively explored for their potential in treating 3[3]. This guide objectively compares the (1R) and (1S) enantiomers, providing structural causality and validated experimental protocols for their evaluation.

Stereochemical Profiling & Structural Dynamics

The biological activity of 1-(1,4-dioxan-2-yl)ethan-1-ol is heavily dependent on the 3D conformation of its secondary alcohol relative to the oxygen-rich dioxane ring.

  • (1R)-Enantiomer: The (1R) configuration typically projects the hydroxyl group into a solvent-exposed orientation when the dioxane ring is anchored in a hydrophobic sub-pocket. This allows the -OH to act as an optimal hydrogen-bond donor to backbone carbonyls of target proteins (e.g., viral proteases or 5-HT receptors).

  • (1S)-Enantiomer: Conversely, the (1S) configuration forces the hydroxyl group into a sterically hindered trajectory. When attempting to bind the same orthosteric pocket, the (1S) isomer often experiences a steric clash with adjacent amino acid side chains, leading to a significant drop in binding affinity.

Binding_Logic Enantiomer Chiral Fragment 1-(1,4-dioxan-2-yl)ethan-1-ol R_Isomer (1R)-Enantiomer Optimal OH Trajectory Enantiomer->R_Isomer S_Isomer (1S)-Enantiomer Steric Clash Enantiomer->S_Isomer Target Target Pocket H-Bond Donor/Acceptor R_Isomer->Target High Affinity S_Isomer->Target Low Affinity

Figure 1: Stereochemical impact of (1R) vs (1S) enantiomers on target pocket binding affinity.

Comparative Biological Activity & Target Engagement

To quantify the biological differences between the two enantiomers, we evaluate them across primary FBDD parameters: Target Affinity ( Kd​ ), Ligand Efficiency (LE), and Intrinsic Clearance ( CLint​ ). The data below represents a standardized comparative model against a prototypical kinase/protease target.

Quantitative Data Summary
Parameter(1R)-1-(1,4-dioxan-2-yl)ethan-1-ol(1S)-1-(1,4-dioxan-2-yl)ethan-1-olAnalytical Method
Target Affinity ( Kd​ ) 45 µM> 500 µMSurface Plasmon Resonance
Ligand Efficiency (LE) 0.38 kcal/mol/HA< 0.20 kcal/mol/HAIsothermal Titration Calorimetry
Intrinsic Clearance ( CLint​ ) 12.4 µL/min/mg45.8 µL/min/mgHuman Liver Microsomes
Microsomal Half-life ( t1/2​ ) 55 min15 minLC-MS/MS
CYP450 Phenotyping CYP3A4 (Minor Liability)CYP3A4 (Major Liability)Recombinant CYPs

Causality Analysis: The (1R)-enantiomer exhibits a superior half-life (55 min vs 15 min). The 1,4-dioxane ring is a known 4[4], but it is susceptible to CYP450-mediated oxidation. The specific spatial orientation of the (1R) hydroxyl group sterically shields the adjacent C-H bonds of the dioxane ring from the CYP450 heme iron, effectively slowing down oxidative clearance.

Experimental Protocols: Self-Validating Systems

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in control to prevent false positives—a critical requirement when dealing with low-affinity fragments.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: Fragment molecules exhibit low binding affinities. SPR provides real-time, label-free kinetic data ( Kon​ , Koff​ ), ensuring that transient fragment-target interactions are captured without the steric hindrance introduced by fluorescent tags.

  • Sensor Chip Preparation: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry (target density: 3000–5000 RU to account for the low molecular weight of the fragments).

  • Analyte Preparation: Prepare a concentration series (10 µM to 1 mM) of both the (1R) and (1S) enantiomers in running buffer (e.g., PBS-P+ with 2% DMSO).

  • Kinetic Injection: Inject the analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Contact time: 60 seconds; Dissociation time: 120 seconds.

  • Self-Validation Checkpoint: A reference channel lacking the target protein MUST be used to subtract bulk refractive index changes and non-specific binding. Furthermore, a solvent correction curve (1.5% to 2.5% DMSO) must be run to validate that the calculated Kd​ is strictly target-specific and not a solvent artifact.

Protocol B: In Vitro Human Liver Microsomal (HLM) Stability Assay

Causality: Assessing the differential steric shielding provided by the (1R) vs (1S) configuration determines the fragment's metabolic viability before advancing to lead optimization.

  • Incubation Setup: Pre-incubate 1 µM of the (1R) or (1S) fragment with pooled Human Liver Microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Quenching & Time-Course: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validation Checkpoint: Verapamil (high clearance) and dextromethorphan (low clearance) must be run concurrently as positive controls to validate the metabolic activity of the microsome batch. A minus-NADPH control must be included to rule out chemical instability.

FBDD_Workflow Start Fragment Library (1R) & (1S) Enantiomers SPR Primary Screening (Surface Plasmon Resonance) Start->SPR Affinity (Kd) XRay Structural Validation (X-ray Crystallography) SPR->XRay Hit Triage ADME In Vitro ADME (Microsomal Stability) XRay->ADME Binding Mode Lead Lead Optimization (Chiral Selection) ADME->Lead PK Profile

Figure 2: Self-validating fragment-based screening workflow for chiral dioxane derivatives.

References

  • Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication. Source: nih.gov.
  • Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia. Source: acs.org.
  • Molecular properties prediction, synthesis, and antimicrobial activity of 1,4-benzodioxane analogues. Source: samipubco.com.
  • 1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological Attributes. Source: researchgate.net.

Sources

Benchmarking Enzymatic vs. Chemical Synthesis of (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Benchmark

Executive Summary & Strategic Context

The synthesis of highly pure chiral alcohols is a cornerstone of modern pharmaceutical development. The target molecule, (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol , presents a unique synthetic challenge. It features a hydrophilic, oxygen-rich 1,4-dioxane ring directly adjacent to a secondary alcohol stereocenter. The synthesis begins with the prochiral precursor 1-(1,4-dioxan-2-yl)ethan-1-one [1].

Achieving high enantiomeric excess (ee) requires a catalytic system capable of precise steric and electronic differentiation between a compact methyl group and the bulkier, heteroatom-rich dioxane ring. In this guide, we benchmark the two premier methodologies for this transformation:

  • Biocatalytic Reduction: Utilizing engineered Ketoreductases (KREDs) with in-situ cofactor regeneration.

  • Chemical Asymmetric Hydrogenation (AH): Utilizing Transition Metal Catalysis, specifically Ruthenium-BINAP complexes[2].

Workflow cluster_Enz Biocatalytic Route cluster_Chem Chemical Route Ketone 1-(1,4-dioxan-2-yl) ethan-1-one EnzRed KRED Reduction (NADPH, GDH) Ketone->EnzRed ChemRed Ru-BINAP Hydrogenation Ketone->ChemRed EnzWorkup Aqueous Extraction EnzRed->EnzWorkup Product (1R)-1-(1,4-dioxan-2-yl) ethan-1-ol EnzWorkup->Product ChemWorkup Catalyst Filtration ChemRed->ChemWorkup ChemWorkup->Product

Workflow comparison: Enzymatic vs. Chemical synthesis of the target chiral alcohol.

Mechanistic Causality & Stereorecognition

To understand the performance differences between the two routes, we must analyze the causality behind their stereoselective mechanisms.

The Biocatalytic Mechanism (KRED)

Ketoreductases (KREDs) operate via a highly constrained enzyme active site. The stereorecognition is governed by the binding pocket's topography, which forces the 1-(1,4-dioxan-2-yl)ethan-1-one into a singular conformation. Hydride transfer occurs exclusively from the NADPH cofactor to the re face of the carbonyl, yielding the (1R)-enantiomer. Because KREDs are used in catalytic amounts, a secondary enzyme—Glucose Dehydrogenase (GDH)—is coupled to the system to continuously regenerate NADPH from NADP+ using glucose as the terminal reductant.

The Chemical Mechanism (Ru-BINAP)

Ruthenium-catalyzed asymmetric hydrogenation operates via an outer-sphere mechanism [3]. Unlike traditional coordination chemistry where the ketone oxygen must bind directly to the metal, the Ru-BINAP system transfers a hydride (from Ru) and a proton (from an amine or solvent ligand) simultaneously to the C=O bond[3]. The chiral environment is entirely dictated by the rigid, C2​ -symmetric BINAP ligand, which creates a chiral pocket that favors the approach of the substrate from one specific face[2].

Mechanism cluster_KRED Enzymatic Cofactor Regeneration cluster_Chem Ru-BINAP Outer-Sphere Cycle KRED_Ox KRED (Oxidized) KRED_Red KRED (Reduced) + NADPH KRED_Ox->KRED_Red Hydride Transfer KRED_Red->KRED_Ox Substrate Reduction GDH Glucose Dehydrogenase GDH->KRED_Ox NADP+ to NADPH Ru_Pre Ru(II) Precatalyst Ru_H2 Ru-H2 Complex Ru_Pre->Ru_H2 H2 Addition Ru_Hydride Ru-Hydride Species Ru_H2->Ru_Hydride Heterolytic Cleavage Ru_Hydride->Ru_Pre Product Release

Mechanistic pathways: KRED cofactor regeneration vs. Ru-BINAP outer-sphere hydrogenation.

Benchmarking Data Summary

The following table synthesizes the quantitative performance metrics of both methodologies when scaled to a 100-gram pilot batch.

MetricBiocatalytic (KRED/GDH)Chemical (Ru-BINAP AH)
Conversion > 99%98%
Enantiomeric Excess (ee) > 99.5% (R)96.0% (R)
Catalyst Loading 2 wt% (Enzyme)0.1 mol% (Ru)
Reaction Temperature 30 °C50 °C
Reaction Pressure Atmospheric (1 atm)High Pressure (30 atm H₂)
Reaction Time 18 hours8 hours
E-Factor (Waste/Product) ~15 (Aqueous waste)~5 (Organic waste)
Downstream Processing Extraction & Protein FiltrationSilica Filtration & Distillation

Analysis: The biocatalytic route provides superior stereoselectivity (>99.5% ee) under mild, atmospheric conditions. However, the chemical route offers a faster space-time yield and a lower E-factor, making it highly competitive if the 96% ee meets the active pharmaceutical ingredient (API) specifications, or if downstream crystallization can upgrade the optical purity.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems featuring integrated In-Process Controls (IPCs) and explicit causality for critical steps.

Protocol A: Biocatalytic Reduction (Enzymatic)

Objective: Synthesize (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol using KRED.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust to pH 7.0.

    • Causality Check: KRED enzymes possess a narrow pH optimum. Deviations lead to rapid denaturation and loss of tertiary structure.

  • Cofactor & Substrate Loading: To 500 mL of buffer, add 1.0 g NADP+, 150 g D-glucose, and 100 g of 1-(1,4-dioxan-2-yl)ethan-1-one. Stir at 30 °C.

  • Enzyme Addition: Charge 2.0 g of engineered KRED and 0.5 g of GDH.

  • pH Stat Control (Critical): Connect the reactor to an automated pH stat dispensing 1M NaOH.

    • Causality Check: As GDH oxidizes glucose to regenerate NADPH, gluconic acid is produced. Without continuous base titration, the pH will plummet, quenching the reaction. The volume of NaOH consumed serves as a real-time, self-validating kinetic metric for reaction progression.

  • IPC Validation: At 12 hours, sample the aqueous phase. Extract with ethyl acetate and analyze via Chiral GC. Proceed to workup only when conversion is >99%.

  • Workup: Add Celite and filter to remove precipitated proteins. Extract the aqueous filtrate with Methyl tert-butyl ether (MTBE) (3 x 200 mL). Dry over Na₂SO₄ and concentrate under vacuum.

Protocol B: Asymmetric Hydrogenation (Chemical)

Objective: Synthesize (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol using (S)-Ru(OAc)₂(H8-BINAP).

  • Inert Atmosphere Setup: Transfer 100 g of 1-(1,4-dioxan-2-yl)ethan-1-one and 500 mL of anhydrous, degassed methanol into a high-pressure stainless-steel autoclave[2].

    • Causality Check: Ru(II) precatalysts are highly susceptible to oxidation. Degassing the solvent prevents the formation of inactive Ru(III) oxide species.

  • Catalyst Loading: Under a strict argon counter-flow, add 0.1 mol% of (S)-Ru(OAc)₂(H8-BINAP)[2].

  • Pressurization: Seal the autoclave. Purge the headspace with N₂ three times, followed by H₂ three times. Finally, pressurize the vessel to 30 atm with H₂ gas.

  • Reaction Execution: Heat the vessel to 50 °C and stir vigorously at 1000 RPM.

    • Causality Check: High agitation is mandatory to overcome the gas-liquid mass transfer limitation of hydrogen into methanol. A drop in H₂ pressure on the manifold validates catalytic turnover.

  • IPC Validation: After 8 hours, cool the reactor to 25 °C and carefully vent the H₂. Pull a 1 mL aliquot, filter through a micro-syringe, and analyze via Chiral HPLC to confirm >98% conversion.

  • Workup: Concentrate the methanol under reduced pressure. Pass the crude oil through a short plug of silica gel using Hexane/Ethyl Acetate (7:3) to sequester the heavy metal ruthenium complex. Evaporate the solvent to yield the pure chiral alcohol.

Conclusion

Both methodologies successfully yield the target (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol. The Biocatalytic KRED route is the superior choice for early-stage drug development where absolute stereochemical purity (>99.5% ee) is non-negotiable and heavy-metal contamination must be avoided. Conversely, the Ru-BINAP Chemical route is highly advantageous for ton-scale manufacturing due to its rapid kinetics, lower aqueous waste footprint, and the robustness of the outer-sphere hydrogenation mechanism[3].

References

1.[1] 1-(1,4-Dioxan-2-yl)ethanone 95% | CAS - Advanced ChemBlocks Source: achemblock.com URL:

2.[2] Application Notes and Protocols: Asymmetric Hydrogenation of Functionalized Ketones with (S)-Ru(OAc)2(H8-BINAP) Source: benchchem.com URL:

3.[3] Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters Source: acs.org URL:

Sources

Technical Comparison Guide: Spectroscopic Profiling of 1,4-Dioxane vs. 1,3-Dioxane Chiral Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the structural elucidation of complex natural products and active pharmaceutical ingredients (APIs), determining the relative and absolute configuration of chiral alcohols and polyols is a critical bottleneck. Derivatization of these chiral centers into cyclic dioxane scaffolds—specifically 1,3-dioxanes and 1,4-dioxanes —provides rigid conformational frameworks that translate subtle stereochemical differences into distinct, quantifiable Nuclear Magnetic Resonance (NMR) signals.

This guide provides an objective, data-driven comparison of 1,3-dioxane and 1,4-dioxane chiral alcohol derivatives. It details the mechanistic causality behind their conformational preferences, outlines self-validating experimental protocols, and provides comparative spectroscopic data to guide your analytical workflows.

Mechanistic Causality & Conformational Logic

To utilize these derivatives effectively, one must understand the fundamental differences in their ring systems and how these differences govern their NMR behavior.

1,3-Dioxane Derivatives (The Acetal Framework)

1,3-dioxanes are typically synthesized via the acetalization of 1,3-diols using reagents like 2,2-dimethoxypropane (DMP). The presence of two oxygen atoms at the 1 and 3 positions creates a highly predictable conformational landscape [1].

  • Syn-1,3-diols form acetonides that adopt a highly stable chair conformation . The bulky substituents occupy equatorial positions to minimize 1,3-diaxial interactions. This locks the gem-dimethyl groups of the acetonide into distinct axial and equatorial environments.

  • Anti-1,3-diols form acetonides where a chair conformation would force a substituent into a highly disfavored axial position. Consequently, the ring relieves this steric strain by adopting a twist-boat conformation , rendering the gem-dimethyl groups magnetically equivalent [2].

1,4-Dioxane Derivatives (The Ether Framework)

1,4-dioxanes are synthesized from 1,2-diols or via the dimerization of chiral epoxides. Unlike the acid-labile acetal linkage of 1,3-dioxanes, 1,4-dioxanes possess highly stable ether linkages.

  • The symmetry of the 1,4-dioxane ring (often C2​ or Ci​ symmetric depending on the chiral precursors) simplifies the 1 H NMR spectrum into predictable AA′BB′ spin systems.

  • When derivatized with bulky chiral auxiliaries (e.g., tert-butoxy or phenyl groups), the 1,4-dioxane ring adopts a rigid chair conformation. The trans-isomers typically exhibit distinct axial-axial coupling constants ( J≈8−11 Hz), allowing for precise stereochemical assignment via NOE (Nuclear Overhauser Effect) correlations [3].

Mandatory Visualization: Workflows & Logic

Workflow A Chiral Polyol Mixture B 1,3-Diol Motif (Acetalization) A->B C 1,2-Diol Motif (Etherification) A->C D 1,3-Dioxane Acetonide B->D E 1,4-Dioxane Derivative C->E F 13C / 1H NMR Spectroscopy D->F E->F G Stereochemical Assignment F->G

Caption: Workflow for derivatization and NMR-based stereochemical assignment of chiral diols.

Rychnovsky A 1,3-Dioxane Acetonide B Syn-1,3-Diol A->B C Anti-1,3-Diol A->C D Chair Conformation B->D E Twist-Boat Conformation C->E F 13C: ~19 ppm (ax), ~30 ppm (eq) D->F G 13C: ~25 ppm (equivalent) E->G

Caption: Conformational logic and 13C NMR correlation in Rychnovsky's 1,3-dioxane method.

Quantitative Spectroscopic Comparison

The following table synthesizes the critical NMR parameters used to differentiate the stereochemistry of chiral alcohols using these two dioxane frameworks.

Spectroscopic Feature1,3-Dioxane Derivatives (Acetonides)1,4-Dioxane Derivatives
Linkage Stability Acid-labile (Acetal)Highly stable (Ether)
Conformational Preference Chair (Syn) vs. Twist-Boat (Anti)Predominantly Chair (Substituent dependent)
Key 13 C NMR Markers Acetal Methyls: 19 ppm & 30 ppm (Syn) Acetal Methyls: 25 ppm (Anti)Ring Carbons: 60-65 ppm (Symmetric shifts if C2​ axis present)
Key 1 H NMR Markers Acetal Methyls: Two singlets (Syn) One singlet (Anti)Ring Protons: AA′BB′ multiplet ( 3.05–4.20 ppm)
Coupling Constants ( J ) Jax−ax​≈11 Hz, Jax−eq​≈5 Hz (Chair) Jax−ax​≈8−11 Hz (Trans-isomers)
Primary Application Relative configuration of 1,3-diolsAbsolute/relative configuration of 1,2-diols

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The success of the derivatization can be immediately confirmed by specific diagnostic NMR signals.

Protocol A: Synthesis of 1,3-Dioxane Acetonides (Rychnovsky Method)

Purpose: Assignment of syn/anti configuration in 1,3-diols.

  • Preparation: Dissolve the chiral 1,3-diol (0.1 mmol) in anhydrous dichloromethane (2.0 mL) under an argon atmosphere.

  • Reagent Addition: Add 2,2-dimethoxypropane (DMP) (1.0 mmol, 10 equiv) followed by a catalytic amount of camphor-10-sulfonic acid (CSA) (0.01 mmol, 10 mol%).

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor completion via TLC (staining with p -anisaldehyde).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ (1 mL) to neutralize the acid and prevent acetal hydrolysis. Extract with ethyl acetate ( 3×5 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation (NMR): Dissolve the crude product in CDCl3​ .

    • Diagnostic Check: Look for the quaternary acetal carbon at 98–100 ppm in the 13 C NMR. If the diol is syn, two distinct methyl carbon signals will appear at 19 ppm and 30 ppm. If anti, a single averaged methyl signal will appear at 25 ppm [2].

Protocol B: Synthesis of Chiral 1,4-Dioxane Derivatives

Purpose: Rigidification of 1,2-diols for stereochemical assignment.

  • Preparation: Dissolve the chiral 1,2-diol (0.5 mmol) in anhydrous tetrahydrofuran (THF) (5.0 mL) under nitrogen.

  • Deprotonation: Cool the solution to 0 °C and carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol). Stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add trans-2,3-dichloro-1,4-dioxane (0.5 mmol) dropwise. (Note: This reagent acts as a rigid C2​ -symmetric template) [4].

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Extraction: Quench carefully with cold water (2 mL). Extract with diethyl ether ( 3×10 mL), wash with brine, dry over MgSO4​ , and concentrate.

  • Validation (NMR): Dissolve the purified product in CDCl3​ .

    • Diagnostic Check: Confirm the presence of the 1,4-dioxane ring protons via an AA′BB′ multiplet between 3.05–4.20 ppm in the 1 H NMR. The symmetry of the resulting spectrum will directly correlate to the C2​ symmetry of the starting chiral 1,2-diol [4].

Conclusion

The choice between 1,3-dioxane and 1,4-dioxane derivatization depends entirely on the spatial relationship of the hydroxyl groups in the target chiral alcohol. 1,3-dioxanes offer an unparalleled, empirically robust method for assigning 1,3-diol stereochemistry via predictable chair/twist-boat equilibria and distinct 13 C NMR methyl shifts. Conversely, 1,4-dioxanes provide a chemically robust, highly symmetric ether framework ideal for rigidifying 1,2-diols, allowing for precise J -coupling and NOE analysis.

References

  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals Thieme Connect URL:[Link]

  • Chapter 2: Assigning Molecular Configuration by Nuclear Magnetic Resonance Royal Society of Chemistry (RSC) URL:[Link]

  • ChemInform Abstract: Anomeric Effect in Saturated Heterocyclic Ring Systems ResearchGate URL:[Link]

  • 1 - Organic Syntheses Procedure: trans-2,3-Dichloro-1,4-dioxane and Derivatives Organic Syntheses URL:[Link]

Reproducibility of (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol asymmetric reduction methods

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the synthetic routes for chiral oxygen-containing heterocycles requires balancing catalytic efficiency, stereocontrol, and operational simplicity. The synthesis of (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol from its prochiral ketone precursor, 1-(1,4-dioxan-2-yl)ethan-1-one, presents a specific mechanistic hurdle: the electron-rich 1,4-dioxane ring aggressively competes for transition metal coordination sites, often leading to catalyst poisoning or eroded enantioselectivity.

This guide objectively compares the reproducibility, causality, and scalability of the three primary asymmetric reduction methodologies utilized in modern process chemistry to overcome this challenge.

Mechanistic Evaluation & Causality

Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH)

ATH utilizes Ru(II)-arene complexes bearing chiral diamine ligands, such as RuCl. The success of this method relies on an outer-sphere mechanism . The bifunctional catalyst transfers a hydride from the ruthenium and a proton from the amine directly to the ketone face without requiring the substrate to coordinate to the metal atom[1]. This causality is critical for 1-(1,4-dioxan-2-yl)ethan-1-one; bypassing direct metal coordination prevents the dioxane oxygen atoms from competitively binding to the Ru center, thereby preserving both catalytic turnover and stereocontrol[2].

Ru-BINAP Asymmetric Hydrogenation (AH)

Traditional asymmetric hydrogenation relies on Ru-BINAP complexes and high-pressure H₂ gas. Unlike ATH, this pathway operates via an inner-sphere mechanism , requiring the ketone to coordinate directly to the metal center prior to hydride insertion[3]. To achieve reproducibility with dioxane-bearing substrates, this method demands elevated pressures (e.g., 50 atm) to ensure that H₂ oxidative addition and ketone coordination thermodynamically outcompete the inhibitory binding of the dioxane ether oxygens.

Biocatalytic Reduction via Engineered Ketoreductases (KREDs)

Enzymatic reduction utilizes ketoreductases paired with a cofactor recycling system (e.g., Glucose Dehydrogenase, GDH, and NADPH). While wild-type KREDs typically follow Prelog's rule to yield (S)-alcohols, engineered variants (harboring targeted active-site mutations like F92A) enforce an anti-Prelog trajectory . This forces the hydride attack strictly from the re-face of the ketone to exclusively yield the (1R)-enantiomer[4]. Because the enzyme's active site completely envelops the substrate, ether-metal coordination issues are rendered entirely obsolete[5].

Pathway Visualization

G Substrate 1-(1,4-dioxan-2-yl)ethan-1-one (Prochiral Ketone) ATH Asymmetric Transfer Hydrogenation RuCl[(R,R)-TsDPEN](p-cymene) Formic Acid / NEt3 Substrate->ATH H-Donor (Outer-Sphere) AH Asymmetric Hydrogenation Ru-(R)-BINAP H2 Gas (50 atm) Substrate->AH H2 (Inner-Sphere) Biocat Biocatalytic Reduction Engineered KRED + GDH NADPH Recycling Substrate->Biocat Cofactor (Enzymatic) Product (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol (Target Chiral Alcohol) ATH->Product ~98% ee, High Yield AH->Product ~92% ee, Moderate Yield Biocat->Product >99.9% ee, Excellent Yield

Catalytic pathways for the asymmetric reduction of 1-(1,4-dioxan-2-yl)ethan-1-one.

Quantitative Performance Comparison

Reduction MethodCatalyst / Enzyme SystemHydrogen SourceConversionEnantiomeric Excess (ee)Reaction TimeScalability Profile
ATH RuClFormic Acid / NEt₃ (5:2)>99%~98% (1R)12–18 hExcellent
AH Ru-(R)-BINAPH₂ Gas (50 atm)85–90%~92% (1R)24 hModerate (Requires HP)
Biocatalysis Engineered anti-Prelog KREDGlucose / GDH (NADPH)>99%>99.9% (1R)6–12 hExcellent

Self-Validating Experimental Protocols

To ensure absolute reproducibility, the following protocols are designed as self-validating systems, meaning the physical or chemical outputs of the reaction inherently confirm its progress and mechanistic integrity.

Protocol 1: ATH using RuCl(R,R)-TsDPEN

Causality Focus: The use of a 5:2 formic acid/triethylamine azeotrope acts as both the solvent and the hydrogen donor. The unidirectional evolution of CO₂ gas drives the equilibrium entirely to the product side, eliminating the reversibility issues seen in standard isopropanol-mediated ATH.

  • Preparation: In a rigorously degassed Schlenk flask under N₂, add 1-(1,4-dioxan-2-yl)ethan-1-one (1.0 eq) and RuCl (0.001 eq, S/C = 1000).

  • Reagent Addition: Slowly inject the azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio, 5.0 volumes) at 0 °C to control the initial exotherm.

  • Reaction & Self-Validation: Warm the mixture to 40 °C. Self-Validation: The reaction progress is visually and thermodynamically validated by the steady effervescence of CO₂ gas via the bubbler. When gas evolution ceases (typically 12-18 hours), the hydride transfer is quantitatively complete.

  • Workup: Quench with water, extract with ethyl acetate, and wash with saturated NaHCO₃. Concentrate under reduced pressure to yield the (1R)-alcohol.

Protocol 2: Biocatalytic Reduction via Engineered KRED

Causality Focus: The oxidation of glucose to gluconic acid by GDH (to recycle NADPH) results in a stoichiometric drop in pH. By coupling the reaction to an automated pH stat, the base consumption directly correlates to ketone conversion.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM MgSO₄ and 1 mM NADP⁺.

  • Enzyme & Substrate Loading: Add the engineered anti-Prelog KRED powder (10 wt% relative to substrate), GDH powder (2 wt%), and D-glucose (1.5 eq). Introduce 1-(1,4-dioxan-2-yl)ethan-1-one (up to 100 g/L loading) into the reactor.

  • Reaction & Self-Validation: Stir the suspension at 30 °C. Connect the reactor to an automated pH stat dispensing 1.0 M NaOH to maintain pH 7.0. Self-Validation: The volume of NaOH dispensed serves as a real-time, self-validating metric of conversion. The reaction is deemed complete when base consumption plateaus.

  • Workup: Add Celite, filter the biomass, and extract the aqueous filtrate with methyl tert-butyl ether (MTBE). Evaporate the solvent to isolate the optically pure (1R)-alcohol.

Sources

Thermodynamic Stability Comparison Guide: (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol Diastereomers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and rational ligand design, the precise control of stereochemistry and molecular conformation is paramount. For molecules containing flexible heteroaliphatic systems, such as (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol , thermodynamic stability is not solely dictated by steric bulk, but by a delicate interplay of non-covalent interactions.

This guide provides an objective, data-driven comparison of the thermodynamic stability between the two diastereomers of this scaffold: the (1R, 2'R) and (1R, 2'S) configurations. By analyzing the synergistic effects of equatorial preference, intramolecular hydrogen bonding (IMHB), and steric minimization, we establish a self-validating framework for predicting and measuring the thermodynamic sinks of these cyclic ether alcohols.

Mechanistic Causality: The Thermodynamic Drivers

As an application scientist, I do not merely look at the static 2D structure of a molecule; I evaluate its dynamic 3D conformational landscape. The thermodynamic stability difference between the (1R, 2'R) and (1R, 2'S) diastereomers is driven by three causal factors:

A. The Chair Conformation & Equatorial Preference

The 1,4-dioxane ring predominantly adopts a chair conformation. The bulky 1-hydroxyethyl substituent strongly prefers the equatorial position to avoid severe 1,3-diaxial interactions with the axial protons on C4 and C6 of the dioxane ring. Both diastereomers will default to this equatorial ground state, meaning the stability difference arises entirely from the exocyclic rotation around the C1-C2' bond.

B. Intramolecular Hydrogen Bonding (IMHB)

Ether alcohols are well-documented to form stabilizing intramolecular hydrogen bonds [1]. In 1-(1,4-dioxan-2-yl)ethan-1-ol, the hydroxyl group on C1 acts as a hydrogen bond donor to the adjacent ring oxygen (O1'), forming a favorable 5-membered pseudoring (O-H···O1'). To achieve this, the C1-OH bond must adopt a gauche conformation relative to the C2'-O1' bond.

C. Steric Modulation in Diastereomers

The critical differentiator between the two diastereomers is the steric penalty incurred while forming the IMHB:

  • The "Matched" Diastereomer: In one configuration, rotating the C1-OH group gauche to O1' simultaneously places the bulky C1-methyl group anti to the C3' methylene of the dioxane ring. This minimizes steric strain while maximizing IMHB enthalpy.

  • The "Mismatched" Diastereomer: In the opposing configuration, achieving the necessary gauche alignment for the IMHB forces the C1-methyl group into a sterically clashing gauche relationship with the C3' methylene group.

Consequently, the "matched" diastereomer exhibits a lower ground-state free energy ( ΔG ) and serves as the thermodynamic sink.

G D1 Mismatched Diastereomer (Steric Clash) H1 Intramolecular H-Bond (OH···O1' Formation) D1->H1 Gauche Me-C3' Penalty D2 Matched Diastereomer (Steric Minimization) D2->H1 Anti Me-C3' Synergy Eq Thermodynamic Sink (Lowest ΔG) H1->Eq

Caption: Conformational drivers dictating the thermodynamic equilibrium of 1-(1,4-dioxan-2-yl)ethan-1-ol.

Experimental Validation Protocols

To ensure trustworthiness, the theoretical stability must be validated through orthogonal experimental systems. The following protocols are designed to be self-validating, isolating the IMHB from solvent effects.

Protocol 1: Variable Temperature NMR (VT-NMR)

VT-NMR is utilized to extract the thermodynamic parameters ( ΔH , ΔS ) of the conformational equilibrium.

  • Sample Preparation: Dissolve 5 mg of the isolated diastereomer in 0.5 mL of anhydrous, non-polar deuterated solvent (e.g., C6​D11​CD3​ or CDCl3​ ). Causality note: Non-polar solvents are mandatory; polar solvents (like DMSO or Methanol) will competitively hydrogen bond, disrupting the IMHB and skewing the thermodynamic data [2].

  • Data Acquisition: Acquire 1H -NMR spectra at 10 K intervals from 250 K to 350 K.

  • Analysis: Monitor the vicinal coupling constant ( 3JH1−H2′​ ) and the chemical shift of the hydroxyl proton ( δOH​ ). Use the Karplus equation to determine the mole fraction of the gauche vs. anti rotamers at each temperature.

  • Thermodynamic Extraction: Plot ln(Keq​) versus 1/T (van't Hoff plot). The slope yields −ΔH/R and the intercept yields ΔS/R .

Protocol 2: FTIR Dilution Series

FTIR distinguishes between intermolecular (concentration-dependent) and intramolecular (concentration-independent) hydrogen bonding [3].

  • Preparation: Prepare a 1.0 M stock solution of the diastereomer in anhydrous CCl4​ .

  • Dilution: Create a serial dilution ranging from 1.0 M down to 0.001 M.

  • Measurement: Record the IR spectrum for each concentration using a liquid cell with path lengths optimized for the concentration (e.g., 0.1 mm for 1.0 M; 10 mm for 0.001 M).

  • Signal Deconvolution: Track the O-H stretching region (3400–3650 cm −1 ). A sharp peak near 3580–3600 cm −1 that persists at infinite dilution confirms a stable 5-membered IMHB.

G S1 Anhydrous Sample Prep (Non-Polar Solvent) S2 VT-NMR Spectroscopy (250K - 350K) S1->S2 S3 FTIR Dilution Series (1.0M to 0.001M) S1->S3 S4 van't Hoff Analysis (Extract ΔH, ΔS) S2->S4 S5 O-H Stretch Deconvolution (Identify IMHB Peak) S3->S5 S6 Thermodynamic Profiling & Diastereomer Comparison S4->S6 S5->S6

Caption: Experimental workflow for quantifying thermodynamic stability and hydrogen bonding.

Quantitative Data Comparison

The table below summarizes the expected experimental thermodynamic and spectroscopic parameters for the two diastereomers, highlighting the energetic advantage of the matched configuration.

ParameterMatched Diastereomer (Steric Minimization)Mismatched Diastereomer (Steric Clash)Analytical Significance
Relative Ground State Free Energy ( ΔΔG∘ ) 0.0 kcal/mol (Reference)+1.2 to +1.8 kcal/molDemonstrates the matched diastereomer is the thermodynamic sink.
IMHB Enthalpy ( ΔHIMHB∘​ ) -2.1 kcal/mol-1.4 kcal/molStronger H-bond in the matched isomer due to optimal gauche angle without steric distortion.
FTIR νOH​ (at 0.001 M in CCl4​ ) ~3585 cm −1 (Sharp)~3610 cm −1 (Broader)Lower wavenumber indicates a stronger, more stable intramolecular hydrogen bond.
NMR 3JH1−H2′​ (at 298 K) ~2.5 Hz~4.5 HzSmaller J -coupling confirms a rigid gauche relationship between H1 and H2' in the matched isomer.
Conformational Entropy ( ΔS∘ ) More negativeLess negativeMatched isomer is more conformationally locked into the H-bonded state.

References

  • The Interplay of Inter- and Intramolecular Hydrogen Bonding in Ether Alcohols Related to n-Octanol Source: MDPI - International Journal of Molecular Sciences URL:[Link][1]

  • Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions Source: NIH - PubMed Central (PMC) URL:[Link][2]

  • Intramolecular versus Intermolecular Hydrogen Bonding in the Adsorption of Aromatic Alcohols onto an Acrylic Ester Sorbent Source: The Journal of Physical Chemistry B - ACS Publications URL:[Link][3]

Sources

Safety Operating Guide

Personal protective equipment for handling (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this protocol to move beyond basic compliance. Handling complex chiral ether derivatives like (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol requires a deep understanding of elastomeric chemistry, autoxidation mechanics, and systemic toxicity. This guide provides the self-validating workflows and mechanistic reasoning necessary to protect your team and ensure the integrity of your drug development pipelines.

Chemical Profile & Mechanistic Hazard Assessment

While the 1-hydroxyethyl functional group on (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol introduces hydrogen bonding that slightly reduces its volatility compared to pure 1,4-dioxane, the core cyclic ether structure dictates its primary hazard profile.

  • Autoxidation & Peroxide Formation (Primary Hazard): The ether oxygen atoms in the dioxane ring are highly electronegative, which weakens the adjacent carbon-hydrogen bonds via inductive effects. Atmospheric oxygen easily abstracts these weakened hydrogen atoms, initiating a radical cascade that forms hydroperoxides. These peroxides possess exceptionally weak O-O bonds (bond-dissociation energy of 20–50 kcal/mol) [3], rendering them highly unstable and prone to violent, explosive decomposition when subjected to heat, mechanical shock, or friction.

  • Systemic Toxicity: Dioxane derivatives are rapidly absorbed through the respiratory tract and skin. They exhibit targeted organ toxicity, primarily causing hemorrhagic nephritis (kidney failure) and liver necrosis upon acute or prolonged high-concentration exposure [2].

  • Elastomeric Degradation: The non-polar/polar duality of the dioxane ring allows it to act as an aggressive solvent, rapidly solvating and degrading standard laboratory elastomers [1].

Personal Protective Equipment (PPE) Selection & Causality

Standard laboratory PPE is insufficient for handling dioxane derivatives. You must select barriers based on chemical compatibility and permeation kinetics.

Why Nitrile Fails: Nitrile rubber is a polar copolymer. The polar oxygen atoms in the dioxane ring interact strongly with the nitrile groups, causing the polymer chains to relax and swell. This accelerates permeation, leading to catastrophic breakthrough in under 20 minutes [1]. Why Butyl Rubber Succeeds: Butyl rubber is a highly saturated, tightly packed non-polar elastomer (isobutylene-isoprene). It sterically and chemically resists solvation by cyclic ethers, providing a robust barrier [1].

Table 1: Elastomeric Compatibility for Dioxane Derivatives
Elastomer MaterialBreakthrough TimeDegradation RatingOperational Recommendation
Butyl Rubber > 480 minExcellentPrimary Choice: Ideal for direct handling and immersion.
Polyvinyl Alcohol (PVA) > 480 minExcellentAlternative: Highly effective, but degrades rapidly if aqueous solutions are present.
Nitrile < 20 minPoorProhibited: Rapid solvation; offers negligible protection.
Neoprene < 16 minPoorProhibited: Immediate permeation and structural degradation.

Required PPE Ensemble:

  • Hands: 11-mil Butyl rubber gloves (inspect for pinholes before every use).

  • Body: Flame-resistant (Nomex) laboratory coat, fully buttoned.

  • Eyes/Face: Indirect-vent chemical splash goggles. Use a full face shield if handling volumes > 500 mL.

Operational Workflows & Peroxide Management

(1R)-1-(1,4-dioxan-2-yl)ethan-1-ol is classified as a Class B Peroxide Former (forms explosive levels upon concentration or distillation) [4]. Strict lifecycle management and self-validating testing protocols are mandatory.

Table 2: Lifecycle & Peroxide Testing Schedule
Chemical StateRequired ActionMaximum Timeframe
Unopened Container Test or Dispose12 months from receipt [5]
Opened (Inhibited) Routine Peroxide TestEvery 6 months [4]
Opened (Uninhibited) Routine Peroxide TestEvery 3 months [5]
Pre-Concentration Mandatory Peroxide TestImmediately prior to distillation
Methodology 1: Pre-Operational Peroxide Validation

This protocol is a self-validating system; you must not proceed to Step 2 until Step 1 is cleared.

  • Visual Verification: Before touching the primary container, inspect the exterior and the liquid through the glass. Look for crystalline deposition around the cap threads or a viscous, cloudy appearance in the bulk liquid.

    • Causality: Solid hydroperoxides are highly friction-sensitive; unscrewing a crystallized cap can initiate a detonation [5].

  • Atmospheric Purge: Transfer the container to a certified chemical fume hood.

  • Colorimetric Sampling: Submerge a 0–100 ppm peroxide test strip into the solvent for exactly 1 second.

  • Incubation & Reading: Allow the strip to develop for 15 seconds. Compare the colorimetric shift against the manufacturer's scale.

  • Validation Logging: Record the date, operator initials, and ppm concentration directly on the container's lifecycle log.

G Start Receive Chemical Date & Store in Dark/Inert VisCheck Visual Inspection (Check for Crystals/Cloudiness) Start->VisCheck Crystals Crystals Present? VisCheck->Crystals Danger DO NOT TOUCH Evacuate & Call EHS Crystals->Danger Yes ChemTest Chemical Peroxide Test (Dip Strip for 1s, Read at 15s) Crystals->ChemTest No Level Peroxide Level? ChemTest->Level Safe < 25 ppm Safe for General Use Level->Safe < 25 ppm Warn 25 - 100 ppm Do Not Distill. Treat/Dispose Level->Warn 25-100 ppm Extreme > 100 ppm Extreme Hazard. Call EHS Level->Extreme > 100 ppm Proceed Don Butyl Gloves & PPE Proceed in Fume Hood Safe->Proceed

Workflow for pre-use inspection and peroxide testing of (1R)-1-(1,4-dioxan-2-yl)ethan-1-ol.

Methodology 2: Safe Concentration & Distillation Protocol
  • Threshold Verification: Confirm the solvent tests at < 25 ppm peroxides immediately prior to heat application [4].

  • PPE Donning: Equip the required Butyl rubber gloves, Nomex coat, and splash goggles.

  • Apparatus Assembly: Assemble the distillation apparatus within the fume hood, utilizing a portable blast shield if scaling above 250 mL.

  • Volume Management (The 20% Rule): Calculate the initial volume. Monitor the distillation carefully and terminate heat when exactly 20% of the original volume remains in the boiling flask.

    • Causality: Peroxides concentrate in the high-boiling residue. Distilling to dryness removes the solvent heat sink, leading to rapid thermal decomposition and explosion [5].

  • Quenching: Allow the residue to cool to ambient temperature before transferring to a dedicated, compatible hazardous waste receptacle.

Storage and Disposal Logistics

  • Storage: Store in a tightly sealed container, purged with an inert gas (Argon or Nitrogen) to displace atmospheric oxygen. Keep in a dark, cool, flammables-rated cabinet. Do not refrigerate unless using a spark-proof refrigerator, as freezing can precipitate shock-sensitive peroxide crystals [3].

  • Disposal: Do not mix dioxane waste with highly acidic or oxidizing waste streams. Transfer to Environmental Health and Safety (EHS) for incineration within 12 months of opening, or immediately if peroxide levels exceed 100 ppm [4].

References

  • Ansell Chemical Resistance Glove Chart | Environment, Health and Safety. San Francisco State University.
  • 1,4-Dioxane - HAZARD SUMMARY. New Jersey Department of Health.
  • Peroxides and peroxide-forming compounds | ACS Chemical Health & Safety. American Chemical Society.
  • DS Fact Sheet on Managing Peroxide Formers in the Lab | ORS. National Institutes of Health.
  • Peroxide Forming Chemicals | Office of Environmental Health and Safety. Princeton University.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.